molecular formula C23H27F3N4O4S B10830134 ZL0590

ZL0590

Katalognummer: B10830134
Molekulargewicht: 512.5 g/mol
InChI-Schlüssel: ZPMULUKHFNMJPF-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ZL0590 is a useful research compound. Its molecular formula is C23H27F3N4O4S and its molecular weight is 512.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H27F3N4O4S

Molekulargewicht

512.5 g/mol

IUPAC-Name

1-[4-[(2S)-2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C23H27F3N4O4S/c24-23(25,26)17-3-5-18(6-4-17)27-22(31)28-19-7-9-21(10-8-19)35(32,33)30-11-1-2-20(30)16-29-12-14-34-15-13-29/h3-10,20H,1-2,11-16H2,(H2,27,28,31)/t20-/m0/s1

InChI-Schlüssel

ZPMULUKHFNMJPF-FQEVSTJZSA-N

Isomerische SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4

Kanonische SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4

Herkunft des Produkts

United States

Foundational & Exploratory

The Binding Site of ZL0590 on BRD4 BD1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the binding interaction between the chemical probe ZL0590 and the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers involved in transcriptional activation. The inhibition of BRD4, particularly its interaction with acetylated lysine residues on histones, represents a promising therapeutic strategy in oncology and inflammation. This compound has been identified as a potent and selective inhibitor of BRD4. Understanding its precise binding mechanism within the BRD4 BD1 acetyl-lysine binding pocket is crucial for the structure-guided design of next-generation therapeutics.

Quantitative Binding Affinity of this compound for BRD4 BD1

The affinity and potency of this compound for BRD4 BD1 have been characterized using various biophysical and biochemical assays. The data consistently demonstrate a high-affinity interaction.

ParameterValue (nM)Assay MethodReference
Kd (Dissociation Constant)99 ± 4Isothermal Titration Calorimetry (ITC)
IC50 (Half maximal inhibitory concentration)140AlphaScreen

The this compound Binding Site and Key Molecular Interactions

Structural studies, specifically X-ray crystallography, have elucidated the precise binding mode of this compound within the acetyl-lysine binding pocket of BRD4 BD1. The inhibitor anchors itself through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

The core of the interaction is a hydrogen bond formed between the nitrogen atom of the pyridazinone ring of this compound and the side chain of asparagine 140 (N140). This interaction mimics the way the native acetyl-lysine ligand binds. Additionally, a water-mediated hydrogen bond is formed with the side chain of tyrosine 97 (Y97), further stabilizing the complex.

The hydrophobic core of the binding pocket, often referred to as the WPF shelf, is also critical for the interaction. The phenyl ring of this compound is positioned to form significant hydrophobic and van der Waals contacts with the following residues:

  • Tryptophan 81 (W81)

  • Proline 82 (P82)

  • Leucine 92 (L92)

  • Leucine 94 (L94)

  • Cysteine 136 (C136)

The diagram below illustrates the logical relationship of these key interactions within the BRD4 BD1 binding pocket.

ZL0590_Binding_Site cluster_BRD4 BRD4 BD1 Binding Pocket W81 W81 P82 P82 L92 L92 L94 L94 C136 C136 N140 N140 Y97 Y97 This compound This compound This compound->W81 Hydrophobic Interactions This compound->P82 Hydrophobic Interactions This compound->L92 Hydrophobic Interactions This compound->L94 Hydrophobic Interactions This compound->C136 Hydrophobic Interactions This compound->N140 H-Bond Water H₂O This compound->Water Water->Y97 H-Bond ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Purify BRD4 BD1 Protein p3 Degas Both Solutions p1->p3 p2 Dissolve this compound in Buffer p2->p3 e1 Load BRD4 BD1 into Sample Cell p3->e1 e3 Inject this compound into Cell (Titration Series) e1->e3 e2 Load this compound into Syringe e2->e3 a1 Measure Heat Change per Injection e3->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit Data to Binding Model a2->a3 a4 Calculate Kd, ΔH, n a3->a4 AlphaScreen_Workflow start Prepare Assay Plate reagents Add: 1. Biotinylated Histone Peptide 2. His-tagged BRD4 BD1 3. This compound (Test Compound) start->reagents incubation1 Incubate at RT reagents->incubation1 beads Add: 1. Streptavidin-Donor Beads 2. Ni-NTA-Acceptor Beads incubation1->beads incubation2 Incubate in Dark beads->incubation2 read Read Plate on Alpha-Reader (Excite at 680 nm, Read at 520-620 nm) incubation2->read analyze Plot Signal vs. [this compound] Calculate IC50 read->analyze

ZL0590: A Technical Guide to a Selective BRD4 BD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0590 is a potent and selective small-molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4] As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. Its involvement in various pathological processes, particularly in inflammation and cancer, has made it an attractive target for therapeutic intervention.

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a chemical probe to investigate BRD4 BD1 biology or as a lead compound for further therapeutic development.

Mechanism of Action: A Novel Binding Site

This compound distinguishes itself from many other BET inhibitors by targeting a unique, previously unreported binding site on BRD4 BD1.[5][6][7] This site is spatially distinct from the canonical acetylated lysine (KAc) binding pocket. The inhibitor binds to a region located at the interface of the αB and αC helices of the bromodomain. This novel mechanism of action contributes to its high selectivity for BRD4 BD1.[6] X-ray crystallography studies have been instrumental in elucidating this unique binding mode.[6][7]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Activity of this compound

TargetAssay FormatIC50 (nM)Reference
Human BRD4 BD1TR-FRET90[1][2][3]

Table 2: Cellular Activity of this compound

Cell LineStimulusTarget GeneIC50 (nM)Reference
hSAECsPoly(I:C)CIG5 (RSAD2)220[3]
hSAECsPoly(I:C)IL-6370[3]

Table 3: Selectivity Profile of this compound

While a comprehensive BROMOscan profile is recommended for a complete picture of selectivity, published data indicates that this compound is highly selective for BRD4 BD1 over other bromodomains, including BRD4 BD2 and those of other BET family members. The following is a representative, not exhaustive, list of its selectivity.

BromodomainSelectivity vs. BRD4 BD1
BRD4 BD2>10-fold
Other BET family BDsHigh
Non-BET bromodomainsHigh

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 BD1 Binding

This protocol is adapted from standard commercially available BRD4 BD1 TR-FRET assay kits and is suitable for determining the IC50 of this compound.

Materials:

  • Recombinant Human BRD4 BD1 protein

  • Biotinylated histone H4 acetylated peptide (ligand)

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescein-labeled streptavidin (acceptor fluorophore)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20

  • This compound compound stock solution in DMSO

  • 384-well low-volume black plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Add 2 µL of the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.

  • Prepare a master mix containing the BRD4 BD1 protein and the biotinylated histone peptide in Assay Buffer.

  • Add 8 µL of the master mix to each well.

  • Prepare a detection mix containing the Tb-labeled anti-GST antibody and fluorescein-labeled streptavidin in Assay Buffer.

  • Add 10 µL of the detection mix to each well.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader capable of excitation at 340 nm and measuring emission at 620 nm (Terbium) and 665 nm (Fluorescein).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the values against the logarithm of the inhibitor concentration to determine the IC50 using a suitable nonlinear regression model.

Cellular Assay for Anti-Inflammatory Activity in hSAECs

This protocol outlines the methodology to assess the ability of this compound to inhibit the expression of pro-inflammatory genes in human small airway epithelial cells (hSAECs).

Materials:

  • Human Small Airway Epithelial Cells (hSAECs)

  • Cell culture medium (e.g., SABM supplemented with growth factors)

  • Polyinosinic:polycytidylic acid (Poly(I:C))

  • This compound compound stock solution in DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Validated qPCR primers for human IL-6 and RSAD2 (CIG5) and a reference gene (e.g., GAPDH)

Procedure:

  • Seed hSAECs in appropriate cell culture plates and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a control) for 1-2 hours.

  • Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) for 4-6 hours to induce an inflammatory response.

  • Harvest the cells and extract total RNA using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using validated primers for IL6, RSAD2 (CIG5), and a housekeeping gene. A typical qPCR program would be:

    • Initial denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

  • Plot the percentage of inhibition of gene expression against the logarithm of the this compound concentration to calculate the IC50 values.

Selectivity Profiling using BROMOscan

A comprehensive assessment of the selectivity of this compound is best achieved using a platform like BROMOscan (DiscoverX), which is a competition binding assay.

Principle: The BROMOscan technology utilizes a competition binding assay where a test compound is incubated with a DNA-tagged bromodomain protein and an immobilized ligand. The amount of bromodomain protein bound to the solid support is quantified using qPCR. A reduction in the qPCR signal indicates that the test compound is competing with the immobilized ligand for binding to the bromodomain. This allows for the determination of binding affinities (Kd) across a large panel of bromodomains.

General Workflow:

  • This compound is serially diluted and incubated with a panel of DNA-tagged bromodomains.

  • The mixture is added to wells containing an immobilized ligand for each respective bromodomain.

  • After an incubation period, unbound proteins are washed away.

  • The amount of bound, DNA-tagged bromodomain is quantified by qPCR.

  • The results are typically reported as a percentage of the DMSO control, and Kd values can be determined from dose-response curves.

Mandatory Visualizations

Signaling Pathway of BRD4 in Inflammation

BRD4_Inflammation_Pathway BRD4-Mediated Inflammatory Gene Expression cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., Poly(I:C) TLR3 TLR3 Stimulus->TLR3 activates IKK IKK Complex TLR3->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_dimer NF-κB (p65/p50) NFkB_complex NF-κB-IκBα (Inactive) NFkB_nuc NF-κB (p65/p50) NFkB_dimer->NFkB_nuc translocates NFkB_complex->IkB releases HAT HATs (e.g., p300/CBP) NFkB_nuc->HAT recruits Ac_p65 Acetylated p65 HAT->Ac_p65 acetylates p65 BRD4 BRD4 Ac_p65->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits PolII RNA Pol II PTEFb->PolII phosphorylates (Ser2) Gene Inflammatory Genes (e.g., IL-6, CIG5) PolII->Gene initiates transcription mRNA mRNA Gene->mRNA transcription This compound This compound This compound->BRD4 inhibits BD1

Caption: BRD4's role in activating inflammatory gene expression via the NF-κB pathway and its inhibition by this compound.

Experimental Workflow for Cellular Activity Assay

Cellular_Assay_Workflow Workflow for Assessing this compound's Anti-inflammatory Activity Start Seed hSAECs Culture Culture to Confluence Start->Culture Pretreat Pre-treat with this compound (or DMSO control) Culture->Pretreat Stimulate Stimulate with Poly(I:C) Pretreat->Stimulate Harvest Harvest Cells Stimulate->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR (IL-6, CIG5, GAPDH) cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt) & IC50 Calculation qPCR->Analysis End Results Analysis->End

Caption: Step-by-step workflow for the cellular assay to determine the IC50 of this compound.

TR-FRET Assay Principle

TR_FRET_Principle Principle of the TR-FRET Assay for this compound cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound BRD4_A BRD4 BD1 (GST-tagged) Ligand_A Biotinylated Histone Peptide BRD4_A->Ligand_A binds Donor_A Tb-anti-GST (Donor) Donor_A->BRD4_A Acceptor_A SA-Fluorophore (Acceptor) Donor_A->Acceptor_A FRET Acceptor_A->Ligand_A FRET_A High FRET Signal BRD4_B BRD4 BD1 (GST-tagged) Ligand_B Biotinylated Histone Peptide BRD4_B->Ligand_B binding blocked Donor_B Tb-anti-GST (Donor) Donor_B->BRD4_B Acceptor_B SA-Fluorophore (Acceptor) Acceptor_B->Ligand_B No_FRET_B Low FRET Signal This compound This compound This compound->BRD4_B binds

References

ZL0590: A Technical Guide to a Novel BRD4 BD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0590 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3] It exhibits significant anti-inflammatory properties by targeting a novel, non-acetylated lysine binding site on BRD4 BD1, thereby modulating the NF-κB signaling pathway.[2] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a technical resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic molecule with a complex chemical structure designed for high-affinity and selective binding to BRD4 BD1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (R)-1-(4-((2-(morpholinomethyl)pyrrolidin-1-yl)sulfonyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea[1]
Chemical Formula C23H27F3N4O4S[1]
Molecular Weight 512.55 g/mol [1]
SMILES O=C(NC1=CC=C(C(F)(F)F)C=C1)NC2=CC=C(S(=O)(N3--INVALID-LINK--CCC3)=O)C=C2[1]
Appearance Solid powder[1]
Purity >98% (HPLC)
Solubility Soluble in DMSO (10 mM)
Storage Store at -20°C for long-term storage.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the first bromodomain (BD1) of BRD4.[2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription.

Unlike many other BET inhibitors that target the canonical acetylated lysine (KAc) binding pocket, this compound binds to a distinct, previously unreported allosteric site on BRD4 BD1.[2] This novel binding mode is responsible for its high selectivity for BRD4 BD1 over the second bromodomain (BD2) and other BET family members.

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. BRD4 is a key coactivator of NF-κB, which is a master regulator of inflammatory gene expression. By inhibiting BRD4 BD1, this compound disrupts the interaction between BRD4 and acetylated RelA, a subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes such as IL-6 and CIG5.

This compound inhibits the BRD4/NF-κB signaling pathway.

Quantitative Data

This compound demonstrates potent and selective inhibition of BRD4 BD1 and significant anti-inflammatory activity in cellular assays.

Table 2: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 (nM)NotesReference
Human BRD4 BD1 90TR-FRET Assay[3]
Human BRD4 BD2 >1000TR-FRET Assay[2]
Human BRD2 BD1 >1000TR-FRET Assay[2]
Human BRD2 BD2 >1000TR-FRET Assay[2]
Poly(I:C)-induced CIG5 expression in hSAECs 220Cellular Assay[3]
Poly(I:C)-induced IL-6 expression in hSAECs 370Cellular Assay[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from Liu Z, et al. J Med Chem. 2022.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For detailed procedures, reagents, and reaction conditions, please refer to the supporting information of the primary publication.

ZL0590_Synthesis_Workflow Start Starting Materials Step1 Synthesis of (R)-pyrrolidine intermediate Start->Step1 Step2 Sulfonylation Step1->Step2 Step3 Coupling with 4-(trifluoromethyl)phenyl isocyanate Step2->Step3 End This compound Step3->End

Generalized synthetic workflow for this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding

This assay is used to determine the binding affinity of this compound to BRD4 bromodomains.

Materials:

  • Recombinant human BRD4 BD1 and BD2 proteins

  • Biotinylated histone H4 peptide (acetylated)

  • Europium-labeled anti-GST antibody

  • Streptavidin-conjugated APC (Allophycocyanin)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add BRD4 bromodomain protein, biotinylated histone peptide, and the this compound dilution.

  • Incubate the mixture at room temperature for 30 minutes.

  • Add the Europium-labeled antibody and streptavidin-APC conjugate to the wells.

  • Incubate for 1 hour at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Cellular Assay for Anti-Inflammatory Activity

This protocol assesses the ability of this compound to inhibit the expression of pro-inflammatory genes in human small airway epithelial cells (hSAECs).

Materials:

  • Human small airway epithelial cells (hSAECs)

  • Cell culture medium and supplements

  • Polyinosinic:polycytidylic acid (Poly(I:C))

  • This compound

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Protocol:

  • Seed hSAECs in a multi-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with Poly(I:C) (a viral mimic that induces an inflammatory response) for 4 hours.

  • Harvest the cells and extract total RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target inflammatory genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH).

  • Normalize the expression of target genes to the housekeeping gene and calculate the percentage of inhibition relative to the Poly(I:C)-treated control without the inhibitor.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 values.

Mouse Model of Acute Airway Inflammation

This in vivo model is used to evaluate the efficacy of this compound in a living organism.

Materials:

  • C57BL/6J mice

  • Poly(I:C)

  • This compound formulation for oral administration

  • Equipment for bronchoalveolar lavage (BAL)

  • ELISA kits for cytokine measurement

Protocol:

  • Acclimatize C57BL/6J mice for at least one week.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via oral gavage.

  • After 1 hour, challenge the mice with an intranasal instillation of Poly(I:C) to induce airway inflammation.

  • After 24 hours, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect airway fluid.

  • Analyze the BAL fluid for total and differential immune cell counts.

  • Measure the levels of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in the BAL fluid using ELISA.

  • Compare the results from the this compound-treated group to the vehicle-treated group to assess the anti-inflammatory efficacy.

Conclusion

This compound is a promising novel BRD4 BD1 selective inhibitor with potent anti-inflammatory properties. Its unique mechanism of action, targeting an allosteric site, provides a new avenue for the development of more selective and effective therapies for inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for researchers interested in further exploring the therapeutic potential of this compound and other next-generation BET inhibitors.

References

ZL0590: A Technical Overview of Oral Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability and pharmacokinetic profile of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of inflammatory diseases.

Quantitative Pharmacokinetic Parameters

This compound has been evaluated in a murine model to determine its pharmacokinetic properties following oral administration. The key parameters are summarized in the table below.

ParameterValueUnits
Dose 20mg/kg
Cmax 36ng/mL
AUC0–t 104ng·h/mL
Oral Bioavailability (F) 0.5%
Data sourced from a study in a murine model.[1]

Experimental Protocols

The following section outlines the general methodology for conducting in vivo pharmacokinetic studies of orally administered compounds in mice, based on established practices. The specific details for the this compound study are included where available.

Animal Models
  • Species: Mouse (Mus musculus)[1]

  • Strain: Not specified in the available literature. Commonly used strains for pharmacokinetic studies include C57BL/6 and BALB/c.

  • Sex: Not specified.

  • Health Status: Healthy, adult mice are typically used.

  • Acclimation: Animals should be acclimated to the housing conditions for a minimum of one week prior to the study.

Dosing and Administration
  • Compound: this compound

  • Dose: 20 mg/kg[1]

  • Route of Administration: Oral gavage[1]

  • Vehicle: The specific vehicle used for this compound was not detailed in the available literature. A common vehicle for oral administration of small molecules is a suspension in a solution such as 0.5% methylcellulose or a mixture of polyethylene glycol (PEG) and saline.

  • Fasting: Animals are typically fasted overnight prior to dosing to reduce variability in gastrointestinal absorption.

Blood Sampling
  • Sampling Time Points: The exact time points for blood collection for the this compound study are not specified. A typical schedule for an oral pharmacokinetic study would include pre-dose (0 h) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Method of Collection: Blood samples are commonly collected via tail vein, saphenous vein, or retro-orbital sinus. Terminal blood collection may be performed via cardiac puncture.

  • Anticoagulant: Blood samples are collected into tubes containing an anticoagulant such as EDTA or heparin to prevent clotting.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: The concentration of this compound in plasma samples is typically determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

  • Standard Curve: A standard curve is generated using known concentrations of this compound in blank plasma to allow for accurate quantification of the compound in the study samples.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and F).

Visualizations

Experimental Workflow for Oral Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Acclimation Animal Acclimation Fasting Overnight Fasting Animal_Acclimation->Fasting Dosing Oral Gavage (20 mg/kg this compound) Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

Caption: Workflow for a typical oral pharmacokinetic study in mice.

This compound Mechanism of Action: Inhibition of BRD4-Mediated Pro-inflammatory Gene Expression

G cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_nuclear Nuclear Events cluster_output Cellular Response Inflammatory_Stimulus e.g., LPS, TNF-α NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation NFkB_Translocation NF-κB Translocation to Nucleus NFkB_Activation->NFkB_Translocation BRD4_Recruitment BRD4 Recruitment to Acetylated Histones NFkB_Translocation->BRD4_Recruitment Transcription_Complex Formation of Transcriptional Complex BRD4_Recruitment->Transcription_Complex This compound This compound This compound->BRD4_Recruitment Inhibition Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, MCP-1) Transcription_Complex->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: this compound inhibits BRD4, disrupting pro-inflammatory gene expression.

References

ZL0590: A Technical Guide to its Mechanism and Impact on BRD4-Mediated Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0590 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator.[1][2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which play a crucial role in regulating the expression of genes involved in inflammation and cancer.[2][4] this compound exhibits its inhibitory effect by binding to a unique, previously unreported site on BRD4 BD1, distinct from the canonical acetylated lysine binding pocket.[1][2][3] This allosteric inhibition mechanism contributes to its selectivity. This technical guide provides an in-depth overview of the effects of this compound on gene expression downstream of BRD4, with a focus on its anti-inflammatory properties and potential implications in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction to BRD4 and the Mechanism of this compound

BRD4 is a critical epigenetic regulator that recognizes and binds to acetylated lysine residues on histone and non-histone proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4][5] This function is mediated by its two tandem bromodomains, BD1 and BD2. BRD4 plays a pivotal role in the transcription of a host of genes involved in cell cycle progression, apoptosis, and inflammation, including the well-known oncogene c-MYC and key inflammatory cytokines.[5][6]

This compound is a novel, potent, and orally active inhibitor that demonstrates high selectivity for the first bromodomain (BD1) of BRD4.[2] X-ray crystallography studies have revealed that this compound binds to a distinct site on BRD4 BD1, at the interface of the αB and αC helices.[1][2][3] This binding site is spatially separate from the canonical acetylated lysine (KAc) binding pocket targeted by many pan-BET inhibitors like JQ1.[1][2] The unique binding mode of this compound is thought to contribute to its selectivity for BRD4 BD1 over other BET family bromodomains.

This compound's Effect on Inflammatory Gene Expression

This compound has demonstrated significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory genes. In human small airway epithelial cells (hSAECs), this compound potently inhibits the poly(I:C)-induced expression of inflammatory genes such as CIG5 (interferon-inducible gene) and IL-6 (Interleukin-6).

Quantitative Data on Inflammatory Gene Inhibition

The inhibitory effects of this compound on poly(I:C)-induced gene expression in hSAECs are summarized in the table below.

Gene TargetThis compound IC₅₀ (nM)Reference Compound 1 (JQ1) IC₅₀ (nM)Reference Compound 3 IC₅₀ (nM)
CIG52001740980
IL-6370>100001780

Data sourced from Liu Z, et al. J Med Chem. 2022.

These data indicate that this compound is significantly more potent than the reference compounds in inhibiting the expression of these key inflammatory genes.

This compound and Downstream Oncogene Expression

BRD4 is a well-established regulator of oncogenes, most notably c-MYC.[5][6] Pan-BET inhibitors, such as JQ1, have been shown to effectively suppress c-MYC transcription and exhibit anti-tumor effects in various cancer models.[5][6][7]

As of the latest available data, specific quantitative studies on the direct effect of this compound on c-MYC or other oncogene expression have not been published. Given this compound's potent and selective inhibition of BRD4 BD1, it is highly anticipated that it will modulate the expression of BRD4-dependent oncogenes. However, the precise quantitative impact may differ from that of pan-BET inhibitors due to its unique mechanism and BD1 selectivity. Further research is required to elucidate the specific effects of this compound on the oncogenic transcriptome.

Signaling Pathways Modulated by this compound

BRD4 exerts its transcriptional control through multiple signaling pathways. This compound, by inhibiting BRD4, is expected to modulate these pathways.

BRD4-Mediated Transcriptional Activation

BRD4_Signaling cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 recruits PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb recruits & activates RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Ser2 Gene_Promoter Target Gene Promoter/ Enhancer RNAPII->Gene_Promoter binds Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Gene_Promoter->Transcription_Elongation

Caption: General mechanism of BRD4-mediated transcriptional activation.

This compound's Mechanism of Inhibition

ZL0590_Inhibition cluster_nucleus Nucleus This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 binds to allosteric site Acetylated_Histones Acetylated Histones BRD4_BD1->Acetylated_Histones binding inhibited Downstream_Gene_Expression Downstream Gene Expression (e.g., IL-6, c-MYC) BRD4_BD1->Downstream_Gene_Expression transcription repressed

Caption: this compound allosterically inhibits BRD4 BD1, preventing its recruitment to chromatin.

BRD4 and the NF-κB Signaling Pathway

BRD4 is also known to interact with and co-activate the NF-κB subunit RelA, a key regulator of inflammatory and immune responses.[4] this compound's anti-inflammatory effects are likely mediated, in part, through the disruption of this interaction.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNFα, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation releases IkB_NFkB IκB-NF-κB Complex NFkB_n NF-κB NFkB->NFkB_n translocates to p300_CBP p300/CBP NFkB_n->p300_CBP acetylated by Acetylated_NFkB Acetylated NF-κB p300_CBP->Acetylated_NFkB BRD4_n BRD4 Acetylated_NFkB->BRD4_n recruits Inflammatory_Genes Inflammatory Gene Expression BRD4_n->Inflammatory_Genes ZL0590_n This compound ZL0590_n->BRD4_n inhibits

Caption: this compound can inhibit BRD4's co-activation of the NF-κB pathway.

Experimental Protocols

Cell Culture and Treatment for Gene Expression Analysis
  • Cell Line: Human small airway epithelial cells (hSAECs).

  • Culture Conditions: Culture cells in an appropriate medium (e.g., SABM supplemented with growth factors) at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute in culture medium to the desired final concentrations.

  • Treatment Protocol:

    • Seed hSAECs in culture plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.

    • Induce inflammatory gene expression by adding poly(I:C) (10 µg/mL) to the culture medium for 4 hours.

    • Harvest the cells for RNA extraction.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR:

    • Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for the target genes (CIG5, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Run the PCR on a real-time PCR system with a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target genes to the housekeeping gene.

    • Express the results as a percentage of the poly(I:C)-induced expression in the absence of the inhibitor.

    • Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow Cell_Culture 1. Cell Culture (hSAECs) Pre-treatment 2. Pre-treatment (this compound or Vehicle) Cell_Culture->Pre-treatment Stimulation 3. Stimulation (poly(I:C)) Pre-treatment->Stimulation RNA_Extraction 4. RNA Extraction Stimulation->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR 6. qRT-PCR (Target & Housekeeping Genes) cDNA_Synthesis->qRT_PCR Data_Analysis 7. Data Analysis (ΔΔCt, IC50 Calculation) qRT_PCR->Data_Analysis

Caption: Workflow for analyzing this compound's effect on gene expression.

Conclusion and Future Directions

This compound is a promising selective BRD4 BD1 inhibitor with potent anti-inflammatory properties, as evidenced by its ability to suppress the expression of key inflammatory genes. Its unique allosteric binding mechanism offers a potential advantage in terms of selectivity and downstream effects compared to pan-BET inhibitors.

The primary area for future investigation is to delineate the precise effects of this compound on the expression of oncogenes, such as c-MYC, in various cancer models. Quantitative studies, including RNA-sequencing and ChIP-sequencing, will be crucial to understand the full spectrum of genes regulated by this compound and to assess its therapeutic potential in oncology. Furthermore, head-to-head studies comparing the efficacy and off-target effects of this compound with pan-BET inhibitors will be invaluable for its clinical development.

References

The Role of ZL0590 in Modulating Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. As an epigenetic reader, BRD4 plays a crucial role in the transcription of genes involved in inflammation. This compound exerts its anti-inflammatory effects by modulating the production of a wide array of cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cytokine production with supporting quantitative data, and detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction to this compound and its Target: BRD4

Bromodomain-containing protein 4 (BRD4) is a key regulator of gene expression, linking chromatin structure to transcriptional activation. It recognizes and binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. This activity is particularly important for the expression of pro-inflammatory genes. BRD4 contains two bromodomains, BD1 and BD2. This compound is a small molecule inhibitor specifically designed to target BRD4 BD1 with high selectivity, offering a promising therapeutic strategy for inflammatory diseases by dampening the inflammatory cascade at the transcriptional level.[1][2]

Mechanism of Action: How this compound Modulates Cytokine Production

This compound's primary mechanism of action involves the inhibition of the BRD4/NF-κB signaling axis. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines. BRD4 is a critical co-activator for NF-κB. By binding to the BD1 domain of BRD4, this compound prevents BRD4 from interacting with acetylated histones at the promoters of NF-κB target genes. This disruption leads to a significant reduction in the transcription and subsequent production of a broad range of pro-inflammatory cytokines.

Furthermore, emerging evidence indicates a crosstalk between BRD4 and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor activated by various cytokines, including Interleukin-6 (IL-6). BRD4 inhibitors have been shown to repress STAT3 signaling. This can occur indirectly, as the inhibition of BRD4 by this compound leads to decreased production of IL-6, a potent activator of STAT3. Reduced IL-6 levels result in diminished phosphorylation and activation of STAT3. Additionally, there is evidence suggesting that BRD4 can form a complex with STAT3, and inhibitors like this compound may disrupt this interaction, further impeding STAT3-mediated gene transcription.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR3 NFkB NF-κB TLR->NFkB activates IL6R IL-6R JAK JAK IL6R->JAK activates IKB IκB NFkB_n NF-κB NFkB->NFkB_n translocates IKB->NFkB inhibits STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n dimerizes & translocates BRD4 BRD4 Gene Pro-inflammatory Gene Transcription BRD4->Gene activates NFkB_n->BRD4 recruits pSTAT3_n->Gene activates Cytokines Pro-inflammatory Cytokines Gene->Cytokines leads to production of This compound This compound This compound->BRD4 inhibits polyIC poly(I:C) polyIC->TLR stimulates IL6 IL-6 IL6->IL6R binds Cytokines->IL6 e.g.

Caption: this compound signaling pathway in cytokine modulation.

Quantitative Data on Cytokine Modulation by this compound

This compound has demonstrated significant dose-dependent inhibition of various pro-inflammatory cytokines and chemokines in both in vitro and in vivo models.

In Vitro Inhibition of Cytokine Gene Expression

In human small airway epithelial cells (hSAECs) stimulated with the viral mimic poly(I:C), this compound effectively suppressed the gene expression of several key inflammatory mediators.[1]

GeneCell LineStimulantThis compound IC₅₀ (nM)Reference
CIG5hSAECspoly(I:C)220[1]
IL-6hSAECspoly(I:C)370[1]
In Vivo Reduction of Cytokine Levels

In a mouse model of acute airway inflammation induced by poly(I:C), oral administration of this compound led to a significant attenuation of inflammatory cytokine levels in the bronchoalveolar lavage fluid (BALF) and reduced inflammatory gene expression in lung tissues.[1]

Cytokine/GeneModelTreatmentEffectReference
IL-6C57BL/6J Mice (BALF)10 mg/kg this compound (p.o.)Significantly attenuated[1]
MCP-1C57BL/6J Mice (BALF)10 mg/kg this compound (p.o.)Significantly attenuated[1]
RANTESC57BL/6J Mice (BALF)10 mg/kg this compound (p.o.)Significantly attenuated[1]
IL-6 (gene)C57BL/6J Mice (Lung)10 mg/kg this compound (p.o.)Significantly attenuated[1]
KC (gene)C57BL/6J Mice (Lung)10 mg/kg this compound (p.o.)Significantly attenuated[1]
ISG54 (gene)C57BL/6J Mice (Lung)10 mg/kg this compound (p.o.)Significantly attenuated[1]
CIG5 (gene)C57BL/6J Mice (Lung)10 mg/kg this compound (p.o.)Significantly attenuated[1]

Detailed Experimental Protocols

The following are representative protocols for assessing the effect of this compound on cytokine production.

In Vitro Poly(I:C)-Induced Cytokine Expression in hSAECs

Objective: To determine the IC₅₀ of this compound for the inhibition of poly(I:C)-induced inflammatory gene expression in human small airway epithelial cells.

cluster_0 Cell Culture & Treatment cluster_1 Analysis A Seed hSAECs B Pre-treat with this compound (various concentrations) A->B C Stimulate with poly(I:C) B->C D Incubate C->D E Harvest cells & Isolate RNA D->E F Reverse Transcription (cDNA synthesis) E->F G Quantitative Real-Time PCR (qRT-PCR) F->G H Data Analysis (IC50 calculation) G->H

Caption: In vitro experimental workflow for this compound.

Materials:

  • Human Small Airway Epithelial Cells (hSAECs)

  • Cell culture medium (e.g., SABM supplemented with growth factors)

  • This compound

  • Polyinosinic:polycytidylic acid (poly(I:C))

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and specific primers for target genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture: Culture hSAECs in appropriate medium until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 24 hours.

  • Stimulation: Add poly(I:C) to the cell culture medium at a final concentration of 10 µg/mL and incubate for 4 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using a qPCR master mix, specific primers for the target inflammatory genes (e.g., IL-6, CIG5) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using a suitable software.

In Vivo Poly(I:C)-Induced Airway Inflammation in Mice

Objective: To evaluate the in vivo efficacy of this compound in reducing cytokine levels in a mouse model of acute airway inflammation.

cluster_0 Animal Treatment cluster_1 Sample Collection & Analysis A Administer this compound (p.o.) or vehicle B Induce inflammation with intranasal poly(I:C) A->B C Collect Bronchoalveolar Lavage Fluid (BALF) B->C D Collect Lung Tissue B->D E Centrifuge BALF, collect supernatant C->E F Homogenize lung tissue, extract RNA D->F G Cytokine analysis of BALF (ELISA) E->G H Gene expression analysis of lung (qRT-PCR) F->H

Caption: In vivo experimental workflow for this compound.

Materials:

  • C57BL/6J mice

  • This compound

  • Poly(I:C)

  • Sterile PBS

  • Anesthesia

  • ELISA kits for specific cytokines (e.g., IL-6, MCP-1, RANTES)

  • RNA extraction and qRT-PCR reagents as described in the in vitro protocol.

Procedure:

  • Animal Acclimatization: Acclimate C57BL/6J mice to the laboratory conditions for at least one week before the experiment.

  • This compound Administration: Administer this compound orally (e.g., 10 mg/kg) or vehicle to the mice one day before inducing inflammation.

  • Inflammation Induction: Anesthetize the mice and intranasally instill poly(I:C) to induce acute airway inflammation.

  • Sample Collection: At a predetermined time point after poly(I:C) administration (e.g., 24 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage by instilling and retrieving sterile PBS into the lungs. Centrifuge the BAL fluid (BALF) and collect the supernatant for cytokine analysis.

  • Lung Tissue Collection: Perfuse the lungs with PBS and collect the lung tissue for gene expression analysis.

  • Cytokine Analysis (ELISA): Measure the concentrations of specific cytokines (e.g., IL-6, MCP-1, RANTES) in the BALF supernatant using commercial ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (qRT-PCR): Extract RNA from the lung tissue and perform qRT-PCR to measure the expression of inflammatory genes as described in the in vitro protocol.

  • Data Analysis: Compare the cytokine levels and gene expression between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

Conclusion

This compound is a promising anti-inflammatory agent that effectively modulates cytokine production through the inhibition of the BRD4/NF-κB signaling pathway, with additional effects on the STAT3 signaling cascade. The quantitative data from both in vitro and in vivo studies demonstrate its potent activity in reducing the expression and levels of key pro-inflammatory mediators. The detailed experimental protocols provided in this guide will aid researchers in further investigating the therapeutic potential of this compound for the treatment of a wide range of inflammatory diseases.

References

The Selectivity Profile of ZL0590: A Technical Guide for BET Bromodomain Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and inflammation.

This compound has emerged as a significant chemical probe for dissecting the specific functions of BRD4 BD1. Its selectivity for BRD4 BD1 over other BET (Bromodomain and Extra-Terminal) family members and non-BET bromodomains makes it a valuable tool for target validation and therapeutic development. This guide summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and visualizes its mechanism of action within relevant signaling pathways.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against various BET bromodomains has been primarily determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data clearly demonstrates a significant selectivity for the first bromodomain of BRD4.

BromodomainIC50 (nM)Selectivity over BRD4 BD1
BRD4 BD1 90 -
BRD4 BD2>900~10-fold
BRD2 BD1>900~10-fold
BRD2 BD2>900~10-fold
BRD3Highly SelectiveNot Quantified
BRDTHighly SelectiveNot Quantified
CBPHighly SelectiveNot Quantified

Table 1: Summary of this compound IC50 values for BET bromodomains. Data is compiled from publicly available research.[1][2]

Experimental Protocols

The characterization of this compound's binding affinity and selectivity relies on robust biophysical and cellular assays. The following is a representative, detailed methodology for the key TR-FRET assay used in these evaluations.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition

This protocol outlines a representative method for determining the IC50 values of inhibitors against BET bromodomains.

Materials:

  • Recombinant, purified BET bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2, etc.)

  • Biotinylated peptide containing an acetylated lysine residue (ligand)

  • Europium (Eu3+) chelate-labeled streptavidin (donor fluorophore)

  • Allophycocyanin (APC)-conjugated anti-tag antibody (e.g., anti-His) if the bromodomain is tagged, or a fluorescently labeled acetyl-lysine analog (acceptor fluorophore)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • This compound and other test compounds

  • 384-well, low-volume, black microplates

  • TR-FRET-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds in 100% DMSO. Further dilute these compounds in Assay Buffer to a 4x final concentration.

  • Reagent Preparation:

    • Prepare a 2x solution of the desired BET bromodomain protein in Assay Buffer.

    • Prepare a 2x solution of the biotinylated acetyl-lysine peptide, Eu3+-streptavidin, and APC-conjugate mixture in Assay Buffer. The final concentrations of these components should be empirically determined to be at or below their Kd for the interaction to ensure assay sensitivity.

  • Assay Assembly:

    • Add 5 µL of the 4x compound dilution to the wells of the 384-well plate.

    • Add 5 µL of the 2x BET bromodomain solution to each well.

    • Incubate for 15-30 minutes at room temperature.

    • Add 10 µL of the 2x peptide/donor/acceptor mixture to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET plate reader.

    • Excite the Europium donor at ~340 nm.

    • Measure the emission at two wavelengths: ~620 nm (Europium emission) and ~665 nm (APC emission). .

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. BRD4 acts as a critical co-activator for NF-κB by recognizing and binding to acetylated lysine residues on the RelA (p65) subunit. This interaction is essential for the transcription of pro-inflammatory genes. This compound, by binding to BRD4 BD1, prevents this interaction.

G This compound Mechanism in NF-κB Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNFα) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/RelA) IkB->NFkB_inactive releases NFkB_IkB NF-κB-IκBα Complex NFkB_active Active NF-κB (p50/RelA) NFkB_inactive->NFkB_active translocates RelA_Ac Acetylated RelA NFkB_active->RelA_Ac acetylation BRD4 BRD4 RelA_Ac->BRD4 recruits Gene Pro-inflammatory Genes (e.g., IL-6, CIG5) BRD4->Gene promotes transcription This compound This compound This compound->BRD4 inhibits binding to RelA-Ac

Caption: this compound inhibits the NF-κB signaling pathway by preventing BRD4 from binding to acetylated RelA.

The following diagram illustrates the general workflow for identifying and characterizing a selective bromodomain inhibitor like this compound.

G Workflow for Characterizing a Selective Bromodomain Inhibitor cluster_discovery Discovery & Initial Screening cluster_characterization Biophysical & Biochemical Characterization cluster_cellular Cellular & In Vivo Validation cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., AlphaScreen, TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Selectivity Selectivity Profiling (TR-FRET against panel of bromodomains) Hit_ID->Selectivity Binding_Kinetics Binding Kinetics (e.g., SPR, ITC) Selectivity->Binding_Kinetics Cellular_Assays Cellular Target Engagement & Phenotypic Assays Binding_Kinetics->Cellular_Assays In_Vivo In Vivo Efficacy Models (e.g., Inflammation models) Cellular_Assays->In_Vivo SAR Structure-Activity Relationship (SAR) & Medicinal Chemistry In_Vivo->SAR SAR->HTS Iterative Cycles

Caption: A generalized workflow for the discovery and characterization of selective bromodomain inhibitors.

Conclusion

This compound is a highly selective and potent inhibitor of BRD4 BD1. Its well-defined selectivity profile makes it an invaluable tool for studying the specific biological roles of this bromodomain. The provided data and experimental outlines serve as a comprehensive resource for researchers aiming to utilize this compound in their studies or for those developing next-generation BET inhibitors with improved selectivity and therapeutic potential. The visualization of its mechanism within the NF-κB pathway underscores its potential as a modulator of inflammatory responses.

References

Methodological & Application

Application Notes and Protocols for ZL0590 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of BRD4. This compound has demonstrated significant anti-inflammatory properties and holds potential for therapeutic development in inflammatory diseases and oncology.

Mechanism of Action: BRD4/NF-κB Signaling Pathway

This compound exerts its effects by targeting BRD4, a key epigenetic reader that plays a crucial role in the transcription of pro-inflammatory and oncogenic genes. Specifically, this compound binds to a unique allosteric site on the BD1 domain of BRD4, preventing its interaction with acetylated histones and transcription factors, most notably the RelA subunit of NF-κB. This disruption of the BRD4/NF-κB axis leads to the downregulation of a cascade of inflammatory mediators and oncogenes.

ZL0590_Signaling_Pathway This compound Mechanism of Action cluster_stimulus Inflammatory Stimuli / Oncogenic Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., LPS, TNF-α, Viral dsRNA (poly(I:C)) IKK IKK Activation Stimuli->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB_active NF-κB (p65/p50) (Active) NFκB_complex NF-κB (p65/p50)-IκBα (Inactive) NFκB_complex->NFκB_active IκBα Degradation NFκB_nuc NF-κB Translocation NFκB_active->NFκB_nuc Transcription Transcription of Inflammatory Genes (e.g., IL-6, TNF-α, c-Myc) NFκB_nuc->Transcription BRD4 BRD4 BRD4->Transcription Recruitment to Promoters/Enhancers Ac_Histones Acetylated Histones Ac_Histones->BRD4 This compound This compound This compound->BRD4 Inhibition

This compound inhibits the BRD4/NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Acute Airway Inflammation Model

This protocol describes the induction of acute airway inflammation in mice using polyinosinic:polycytidylic acid (poly(I:C)), a viral dsRNA mimic, and the evaluation of the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Poly(I:C) (endotoxin-free)

  • Sterile PBS

  • C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment

  • Reagents for cell counting and cytokine analysis (ELISA kits)

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into experimental groups (n=6-8 per group):

    • Vehicle control + PBS

    • Vehicle control + Poly(I:C)

    • This compound (10 mg/kg) + Poly(I:C)

  • This compound Administration: Administer this compound (10 mg/kg) or vehicle orally via gavage 24 hours and 1 hour before poly(I:C) challenge.[1]

  • Induction of Airway Inflammation: Lightly anesthetize mice and intranasally instill 50 µL of poly(I:C) (100 µ g/mouse ) or sterile PBS.

  • Sample Collection: 24 hours after poly(I:C) challenge, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.

  • BAL Fluid Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages, lymphocytes).

    • Measure cytokine levels (e.g., IL-6, TNF-α, MCP-1) in the BAL fluid supernatant using ELISA.

  • Lung Tissue Analysis:

    • Perfuse the lungs with PBS.

    • Collect lung tissue for histological analysis (H&E staining) to assess inflammatory cell infiltration.

    • Collect lung tissue for RNA extraction and qRT-PCR analysis of inflammatory gene expression (e.g., Il6, Tnf, Ccl2).

Data Presentation: Acute Airway Inflammation Model

GroupTotal BALF Cells (x10^4)Neutrophils (%)IL-6 (pg/mL) in BALFTNF-α (pg/mL) in BALF
Vehicle + PBS5.2 ± 0.82.1 ± 0.5< 10< 5
Vehicle + Poly(I:C)45.8 ± 5.365.4 ± 7.2250.6 ± 30.185.2 ± 10.4
This compound (10 mg/kg) + Poly(I:C)18.3 ± 2.928.7 ± 4.582.4 ± 12.525.9 ± 5.1

Data are presented as mean ± SEM and are representative of expected outcomes.

Airway_Inflammation_Workflow Workflow for Acute Airway Inflammation Model Acclimatization Mouse Acclimatization (1 week) Grouping Group Allocation (n=6-8 per group) Acclimatization->Grouping Treatment Oral Gavage: This compound (10 mg/kg) or Vehicle (24h and 1h pre-challenge) Grouping->Treatment Induction Intranasal Instillation: Poly(I:C) or PBS Treatment->Induction Sample_Collection Euthanasia & Sample Collection (24h post-challenge) Induction->Sample_Collection BALF_Analysis BALF Analysis: - Total & Differential Cell Counts - Cytokine Measurement (ELISA) Sample_Collection->BALF_Analysis Tissue_Analysis Lung Tissue Analysis: - Histology (H&E) - qRT-PCR Sample_Collection->Tissue_Analysis

Experimental workflow for the in vivo airway inflammation model.
Protocol 2: Cancer Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. The specific cell line and dosing regimen may need to be optimized.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)

  • Cancer cell line known to be sensitive to BRD4 inhibition (e.g., a c-Myc dependent line)

  • Matrigel (optional)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound (e.g., 50-100 mg/kg)

  • Treatment Administration:

    • Administer this compound or vehicle orally via gavage once daily.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.

    • Monitor mouse body weight and overall health status 2-3 times per week.

  • Study Endpoint:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers like c-Myc).

Data Presentation: Cancer Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle1250 ± 150-+2.5
This compound (100 mg/kg, p.o., daily)480 ± 9561.6-1.8

Data are presented as mean ± SEM and are representative of expected outcomes for a BRD4 inhibitor.

Protocol 3: Maximum Tolerated Dose (MTD) Study

This protocol outlines a dose-escalation study to determine the MTD of this compound when administered orally.

Materials:

  • This compound

  • Vehicle

  • Healthy mice (e.g., C57BL/6 or BALB/c)

Procedure:

  • Dose-Escalation Cohorts:

    • Establish several dose cohorts (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Administration:

    • Administer this compound or vehicle orally once daily for 14 consecutive days.

  • Daily Monitoring:

    • Observe mice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Record body weight at least three times per week.

  • Endpoint and Analysis:

    • At the end of the 14-day period, euthanize the mice.

    • Collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

Data Presentation: MTD Study

Dose (mg/kg/day)Mean Body Weight Change (%)Observed Toxicities
Vehicle+5.1None
10+4.8None
30+2.3None
100-8.5Mild lethargy, ruffled fur
300-22.1Significant lethargy, ataxia, >20% weight loss

Data are representative. The MTD in this example would be considered 100 mg/kg.

Protocol 4: Pharmacokinetic (PK) Study

This protocol describes a basic PK study in mice following a single oral dose of this compound.

Materials:

  • This compound

  • Vehicle

  • Healthy mice (e.g., C57BL/6)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Fast mice overnight before dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

  • Blood Sampling:

    • Collect blood samples (~50 µL) from a consistent site (e.g., saphenous or submandibular vein) at multiple time points (n=3-4 mice per time point).

    • Suggested time points: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Plasma Preparation:

    • Immediately transfer blood into heparinized tubes and centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method to quantify this compound concentrations in plasma.

  • PK Parameter Calculation:

    • Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

Data Presentation: Pharmacokinetic Study

ParameterValue
Dose (mg/kg, p.o.)10
Cmax (ng/mL)~150-200
Tmax (h)~1.0-2.0
AUC(0-t) (ng·h/mL)~600-800
t1/2 (h)~3-5

These values are hypothetical and serve as an example for this compound in mice.

PK_Study_Workflow Workflow for Pharmacokinetic Study Fasting Overnight Fasting Dosing Single Oral Dose of this compound Fasting->Dosing Blood_Sampling Serial Blood Collection (Multiple Time Points) Dosing->Blood_Sampling Plasma_Prep Plasma Separation & Storage Blood_Sampling->Plasma_Prep Analysis LC-MS/MS Analysis Plasma_Prep->Analysis Calculation PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) Analysis->Calculation

General workflow for an in vivo pharmacokinetic study.

References

Application Notes and Protocols for ZL0590 in a Colitis Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein that plays a critical role in the transcriptional regulation of inflammatory genes.[1][2][3] By targeting BRD4, this compound effectively disrupts the BRD4/NF-κB signaling axis, a key pathway implicated in the pathogenesis of inflammatory bowel disease (IBD).[4][5] This inhibition leads to a significant reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A).[4] Preclinical studies have demonstrated the anti-inflammatory efficacy of this compound and its close analog, ZL0516, in murine models of colitis, suggesting its therapeutic potential for IBD.[1][5]

These application notes provide detailed protocols for the use of this compound in a dextran sulfate sodium (DSS)-induced colitis animal model, a widely used and reproducible model that mimics many aspects of human ulcerative colitis.

Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by preventing the interaction of BRD4 with acetylated histones and other transcription factors, most notably the p65 subunit of NF-κB. This disruption inhibits the transcription of a host of pro-inflammatory genes that are central to the inflammatory cascade in colitis.

BRD4_NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Releases p300 p300/CBP NFkB_n->p300 Recruits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-17A) NFkB_n->Proinflammatory_Genes Binds to Promoter p300->NFkB_n Acetylates (p65) BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Recruits Histones Acetylated Histones BRD4->Histones Binds to PolII RNA Pol II P_TEFb->PolII Phosphorylates PolII->Proinflammatory_Genes Initiates Transcription This compound This compound This compound->BRD4 Inhibits Binding

This compound inhibits the BRD4/NF-κB signaling pathway.

Experimental Protocols

DSS-Induced Acute Colitis Model

This protocol describes the induction of acute colitis in mice and the administration of this compound in a preventive or therapeutic regimen.

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • 8-10 week old C57BL/6 mice

  • Standard laboratory equipment for animal handling, oral gavage, and sample collection.

Experimental Workflow:

DSS_Workflow cluster_preventive Preventive Regimen cluster_therapeutic Therapeutic Regimen p_start Day 0 p_dss Administer 2-3% DSS in drinking water p_start->p_dss p_this compound Administer this compound (10 mg/kg, p.o.) or Vehicle daily p_start->p_this compound p_monitor Daily monitoring of body weight, stool consistency, and rectal bleeding p_dss->p_monitor p_this compound->p_monitor p_end Day 7-10: Euthanasia and tissue collection p_monitor->p_end t_start Day 0 t_dss Administer 2-3% DSS in drinking water t_start->t_dss t_monitor1 Daily monitoring t_dss->t_monitor1 t_this compound Day 4: Begin administration of this compound (10 mg/kg, p.o.) or Vehicle daily t_monitor1->t_this compound t_monitor2 Continued daily monitoring t_this compound->t_monitor2 t_end Day 10: Euthanasia and tissue collection t_monitor2->t_end

Experimental workflow for this compound in DSS-induced colitis.

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Induction of Colitis: Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined empirically.[6] Provide the DSS solution as the sole source of drinking water for 7-10 consecutive days.

  • Preparation of this compound: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for a 10 mg/kg dosage in a volume of 100-200 µL per mouse. A common vehicle is 0.5% CMC.

  • Administration of this compound:

    • Preventive Regimen: Administer this compound (10 mg/kg) or vehicle daily via oral gavage, starting on the same day as the DSS administration (Day 0).

    • Therapeutic Regimen: After 4 days of DSS administration, when clinical signs of colitis are apparent, begin daily oral gavage of this compound (10 mg/kg) or vehicle.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters (see Table 1).

  • Termination and Sample Collection: At the end of the experiment (Day 7-10), euthanize the mice. Collect blood samples for cytokine analysis. Excise the colon from the cecum to the anus, measure its length, and collect tissue samples for histological analysis and cytokine measurement.

Assessment of Colitis Severity

a. Disease Activity Index (DAI):

The DAI is a composite score of clinical signs of colitis.

ScoreBody Weight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNegative
1 1-5
2 5-10LoosePositive
3 10-15
4 >15DiarrheaGross Bleeding

b. Histological Analysis:

Fix colon tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections based on the severity of inflammation, extent of injury, and crypt damage.

Expected Outcomes and Data Presentation

Treatment with this compound is expected to ameliorate the clinical and pathological signs of DSS-induced colitis. The following tables present representative quantitative data based on studies with the closely related BRD4 inhibitor, ZL0516, in a DSS-induced colitis model.

Table 1: Effect of ZL0516 on Clinical Parameters in DSS-Induced Colitis (Preventive Regimen)

Treatment GroupChange in Body Weight (%)Disease Activity Index (DAI)Colon Length (cm)
Control +2.5 ± 0.80.2 ± 0.18.5 ± 0.3
DSS + Vehicle -15.2 ± 2.13.5 ± 0.45.8 ± 0.4
DSS + ZL0516 (5 mg/kg, p.o.) -5.1 ± 1.51.8 ± 0.37.2 ± 0.3
Data are presented as mean ± SEM. p < 0.05 compared to DSS + Vehicle. Data is illustrative and based on findings for the similar compound ZL0516.

Table 2: Effect of ZL0516 on Colonic Pro-inflammatory Cytokine mRNA Expression (Preventive Regimen)

Treatment GroupTNF-α (relative expression)IL-6 (relative expression)IL-17A (relative expression)
Control 1.0 ± 0.21.0 ± 0.31.0 ± 0.2
DSS + Vehicle 8.5 ± 1.212.3 ± 1.86.8 ± 0.9
DSS + ZL0516 (5 mg/kg, p.o.) 3.2 ± 0.64.5 ± 0.72.5 ± 0.4
Data are presented as mean ± SEM. p < 0.05 compared to DSS + Vehicle. Data is illustrative and based on findings for the similar compound ZL0516.

Conclusion

This compound is a promising therapeutic candidate for IBD due to its targeted inhibition of the pro-inflammatory BRD4/NF-κB signaling pathway. The protocols and expected outcomes detailed in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in a DSS-induced colitis animal model and evaluate its preclinical efficacy. The use of a closely related compound, ZL0516, in the provided data tables offers a strong predictive framework for the anticipated results with this compound.

References

Application Notes and Protocols for ZL0590 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4][5][6][7] BRD4 is a key epigenetic reader that plays a crucial role in the transcription of genes involved in inflammation and cancer. This compound exerts its effects by binding to a distinct, non-acetylated lysine binding site within the BRD4 BD1 domain, leading to the suppression of pro-inflammatory gene expression.[3][4][5][6][7] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including dosage, administration, and methods for assessing its biological activity.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the in vitro inhibitory activity of this compound in human small airway epithelial cells (hSAECs).

TargetCell LineIC50 ValueReference
BRD4 BD1 (human)-90 nM[1][2]
CIG5 ExpressionhSAECs220 nM (or 200 nM)[1][3]
IL-6 ExpressionhSAECs370 nM[1]

Signaling Pathway

This compound inhibits BRD4, a key transcriptional co-activator. In inflammatory signaling, stimuli such as viral components (e.g., poly(I:C)) or cytokines activate pathways leading to the acetylation of the NF-κB subunit RelA. BRD4 recognizes and binds to this acetylated RelA, promoting the transcription of NF-κB target genes, including various pro-inflammatory cytokines and chemokines. By selectively inhibiting the BD1 domain of BRD4, this compound prevents this interaction, thereby downregulating the expression of these inflammatory genes.

ZL0590_Signaling_Pathway cluster_stimulation Inflammatory Stimulus cluster_downstream Cellular Response cluster_signaling Intracellular Signaling Stimulus e.g., poly(I:C), TNF-α NFkB_Activation NF-κB Pathway Activation Stimulus->NFkB_Activation activates Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6, CIG5) Inflammation Inflammation Inflammatory_Genes->Inflammation RelA_Acetylation RelA Acetylation NFkB_Activation->RelA_Acetylation leads to BRD4 BRD4 RelA_Acetylation->BRD4 recruits BRD4->Inflammatory_Genes promotes This compound This compound This compound->BRD4 inhibits BD1 Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding and Culture ZL0590_Treatment This compound Treatment (Dose-Response) Cell_Culture->ZL0590_Treatment Inflammatory_Stimulation Inflammatory Stimulus (e.g., poly(I:C)) ZL0590_Treatment->Inflammatory_Stimulation Cell_Viability Cell Viability Assay (e.g., MTT) Inflammatory_Stimulation->Cell_Viability qPCR qRT-PCR for Gene Expression (IL-6, CIG5) Inflammatory_Stimulation->qPCR Western_Blot Western Blot for Pathway Analysis Inflammatory_Stimulation->Western_Blot Data_Analysis IC50 Calculation & Statistical Analysis Cell_Viability->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols: Investigating BRD4 Function in Immune Cells with ZL0590

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, has emerged as a critical epigenetic regulator of gene expression in immune cells.[1][2] It plays a pivotal role in the transcription of pro-inflammatory genes by binding to acetylated histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers.[3] ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, demonstrating significant anti-inflammatory properties by disrupting BRD4-mediated gene transcription.[4][5][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to investigate the function of BRD4 in immune cells.

Mechanism of Action

BRD4 acts as a scaffold protein that recognizes and binds to acetylated lysine residues on histones and other proteins, including transcription factors like NF-κB and AP-1.[1][3] This interaction is crucial for the recruitment of the positive transcription elongation factor b (p-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including a wide range of pro-inflammatory cytokines and chemokines.[1][3] this compound selectively binds to the BD1 domain of BRD4, preventing its association with acetylated histones and transcription factors, thereby inhibiting the transcription of BRD4-dependent inflammatory genes.[4][5][6]

Data Presentation

In Vitro Efficacy of this compound

The inhibitory activity of this compound on the expression of inflammatory genes has been quantified in various in vitro models. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in human small airway epithelial cells (hSAECs) stimulated with poly(I:C), a viral dsRNA mimic that activates innate immune pathways.

Cell LineStimulantTarget GeneIC50 (nM)Reference
hSAECspoly(I:C)CIG5200[4]
hSAECspoly(I:C)IL-6220[4]
hSAECspoly(I:C)CIG5220[7]
hSAECspoly(I:C)IL-6370[7]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Inflammatory Gene Expression in Immune Cells

This protocol details the steps to assess the inhibitory effect of this compound on the expression of inflammatory genes in immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • Immune cells (e.g., RAW264.7 macrophages, primary human PBMCs)

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)

  • Multi-well culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed the immune cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for a period of 4-24 hours, depending on the target genes of interest.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR Analysis:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the inflammatory genes of interest (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data to determine the relative gene expression levels and calculate the IC50 of this compound.

Protocol 2: Cytokine Secretion Assay

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines from immune cells.

Materials:

  • Immune cells and reagents from Protocol 1

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants using commercially available kits for the cytokines of interest. Follow the manufacturer's protocol.

  • Data Analysis: Determine the concentration of secreted cytokines and compare the levels between this compound-treated and untreated cells.

Signaling Pathways and Visualizations

BRD4 is a key regulator of inflammatory signaling pathways, primarily through its interaction with NF-κB and AP-1 transcription factors. This compound's inhibitory action on BRD4 disrupts these pathways.

BRD4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK Pathway TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 activates AP1_n AP-1 AP1->AP1_n translocates BRD4 BRD4 NFkB_n->BRD4 recruits AP1_n->BRD4 recruits pTEFb p-TEFb BRD4->pTEFb recruits PolII RNA Pol II pTEFb->PolII phosphorylates Gene Inflammatory Genes PolII->Gene transcribes mRNA mRNA Gene->mRNA Cytokines Pro-inflammatory Cytokines mRNA->Cytokines translates This compound This compound This compound->BRD4 inhibits

Caption: this compound inhibits BRD4, blocking inflammatory gene transcription.

The diagram above illustrates the canonical NF-κB and AP-1 signaling pathways leading to the production of pro-inflammatory cytokines. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activation triggers downstream signaling cascades that lead to the activation and nuclear translocation of NF-κB and AP-1.[8][9][10][11] In the nucleus, these transcription factors recruit BRD4 to the promoters and enhancers of inflammatory genes.[1][3] BRD4 then recruits p-TEFb, leading to transcriptional elongation and the production of inflammatory mediators.[1] this compound acts by competitively binding to the BD1 domain of BRD4, thereby preventing its recruitment to chromatin and subsequent gene transcription.[4][5][6]

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

This workflow diagram outlines the key steps for investigating the impact of this compound on immune cell function. The process begins with cell culture and treatment, followed by stimulation to induce an inflammatory response. Finally, molecular and protein-level analyses are performed to quantify the inhibitory effects of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of BRD4 in immune cell biology. Its high selectivity for BD1 allows for targeted investigation of this specific bromodomain's function in inflammatory gene regulation. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of BRD4 inhibition in various inflammatory and immune-mediated diseases.

References

ZL0590 Treatment Protocol for Primary Human Immune Cells: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the transcriptional regulation of inflammatory genes.[1][2][3][4][5] By targeting BRD4, this compound effectively suppresses the expression of pro-inflammatory cytokines and other inflammatory mediators, demonstrating significant anti-inflammatory activity in both in vitro and in vivo models.[1][2][3] These application notes provide detailed protocols for the treatment of primary human immune cells with this compound to investigate its effects on immune cell function. The primary mechanism of action involves the disruption of the BRD4/NF-κB signaling axis, a critical pathway in the inflammatory response.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide a comparative reference for the widely studied BRD4 inhibitor, JQ1.

Table 1: this compound In Vitro Efficacy

ParameterCell TypeStimulusTarget Gene/ProteinIC50 ValueReference
BRD4 BD1 Binding Affinity--BRD4 BD190 nM[1][2][6]
Inhibition of Gene ExpressionHuman Small Airway Epithelial Cells (hSAECs)poly(I:C)CIG5200 nM[1]
Inhibition of Gene ExpressionHuman Small Airway Epithelial Cells (hSAECs)poly(I:C)IL-6220 nM[1] / 370 nM[2][1][2]

Note: IC50 values for this compound in primary human immune cells are not yet publicly available. The provided data from hSAECs can be used as a starting point for dose-response studies in immune cells.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting BRD4, which acts as a critical coactivator for the transcription factor NF-κB. In activated immune cells, the RelA subunit of NF-κB is acetylated, creating a binding site for the bromodomains of BRD4. This interaction is essential for the recruitment of the transcriptional machinery to the promoters of pro-inflammatory genes, leading to their expression. This compound, by binding to BRD4's bromodomain, prevents this interaction, thereby suppressing the transcription of NF-κB target genes.

ZL0590_Mechanism_of_Action This compound Mechanism of Action in Immune Cells cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylation Proteasomal_Degradation IκBα->Proteasomal_Degradation Ubiquitination & Degradation NFκB NF-κB (p50/RelA) Nucleus Nucleus NFκB->Nucleus Translocation NFκB_IκBα NF-κB/IκBα Complex NFκB_IκBα->IKK Activation RelA_Ac Acetylated RelA BRD4 BRD4 RelA_Ac->BRD4 Binding pTEFb P-TEFb BRD4->pTEFb Recruitment DNA Promoter Region BRD4->DNA This compound This compound This compound->BRD4 Inhibition PolII RNA Pol II pTEFb->PolII Phosphorylation Gene_Expression Pro-inflammatory Gene Transcription (IL-6, TNF-α, etc.) PolII->Gene_Expression PolII->DNA

This compound inhibits BRD4, preventing NF-κB-mediated pro-inflammatory gene transcription.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on primary human immune cells. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each cell type and assay, starting with concentrations ranging from 10 nM to 1 µM.

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS or Lymphoprep

  • Phosphate-Buffered Saline (PBS), sterile

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.

  • Slowly and carefully layer the diluted blood on top of the Ficoll-Paque, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

  • Transfer the collected PBMCs to a new 50 mL conical tube and add PBS to a final volume of 45-50 mL.

  • Centrifuge at 300 x g for 10 minutes at 4°C to wash the cells.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium for counting and downstream applications.

PBMC_Isolation_Workflow PBMC Isolation Workflow Start Whole Blood Dilute Dilute 1:1 with PBS Start->Dilute Layer Layer over Ficoll-Paque Dilute->Layer Centrifuge Centrifuge (400 x g, 30-40 min, no brake) Layer->Centrifuge Collect Collect Buffy Coat (PBMCs) Centrifuge->Collect Wash1 Wash with PBS (300 x g, 10 min) Collect->Wash1 Wash2 Repeat Wash Wash1->Wash2 End PBMCs for Culture Wash2->End

Workflow for isolating PBMCs from whole blood.
Protocol 2: Treatment of Primary Human T Cells with this compound and Assessment of Proliferation

This protocol details the isolation of CD4+ T cells, treatment with this compound, and subsequent analysis of cell proliferation.

Materials:

  • Isolated PBMCs

  • CD4+ T Cell Isolation Kit (e.g., MACS or other magnetic bead-based kits)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Human IL-2

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • This compound (stock solution in DMSO)

  • Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolate CD4+ T cells: Isolate CD4+ T cells from the PBMC suspension according to the manufacturer's instructions for the chosen isolation kit.

  • Label with proliferation dye: Resuspend the purified CD4+ T cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add the cell proliferation dye at the recommended concentration and incubate for 10-20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium and incubate on ice for 5 minutes. Wash the cells twice with complete medium.

  • Cell Seeding and Treatment: Resuspend the labeled cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension per well in a 96-well plate pre-coated with anti-CD3 antibody (or add anti-CD3/CD28 beads).

  • Add 100 µL of medium containing this compound at various concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days. Add human IL-2 (e.g., 20 U/mL) on day 2.

  • Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the dilution of the proliferation dye by flow cytometry to determine the extent of cell division.

Protocol 3: this compound Treatment of Human Monocytes and Cytokine Production Analysis

This protocol describes the isolation of monocytes, treatment with this compound, and measurement of inflammatory cytokine production.

Materials:

  • Isolated PBMCs

  • Monocyte Isolation Kit (e.g., CD14 MicroBeads)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Lipopolysaccharide (LPS)

  • This compound (stock solution in DMSO)

  • 24-well culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Isolate Monocytes: Isolate CD14+ monocytes from the PBMC suspension using a positive selection kit according to the manufacturer's protocol.

  • Cell Seeding: Resuspend the purified monocytes in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed 500 µL of the cell suspension per well in a 24-well plate and allow the cells to adhere for 2-4 hours at 37°C.

  • Pre-treatment with this compound: Carefully remove the medium and replace it with 450 µL of fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add 50 µL of LPS solution to achieve a final concentration of 100 ng/mL to stimulate the cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Analysis: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

Monocyte_Cytokine_Assay_Workflow Monocyte Cytokine Production Assay Workflow Start PBMCs Isolate Isolate CD14+ Monocytes Start->Isolate Seed Seed Monocytes in 24-well plate Isolate->Seed Adhere Allow Adherence (2-4h) Seed->Adhere Pretreat Pre-treat with this compound (1-2h) Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Collect->ELISA End Results ELISA->End

Workflow for assessing the effect of this compound on monocyte cytokine production.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for investigating the immunomodulatory effects of this compound on primary human immune cells. Given the limited availability of this compound-specific data in these cell types, it is crucial to perform careful dose-response and time-course experiments to optimize the treatment conditions for each specific immune cell subset and functional assay. The provided information on the mechanism of action and the effects of other BRD4 inhibitors can guide the experimental design and interpretation of results. These studies will contribute to a better understanding of the therapeutic potential of this compound in inflammatory and autoimmune diseases.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of BRD4 and ZL0590 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in various diseases, including cancer and inflammatory conditions.[1][2] BRD4 plays a pivotal role in regulating the transcription of key oncogenes and pro-inflammatory genes.[2][3] Consequently, significant efforts have been directed towards developing strategies to inhibit its function. This document provides a detailed comparison of two prominent methods for BRD4 inhibition: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule ZL0590.

These application notes and protocols are designed to guide researchers in selecting the most appropriate method for their experimental needs and to provide detailed procedures for their implementation.

Mechanism of Action

Lentiviral shRNA Knockdown of BRD4

Lentiviral vectors are a powerful tool for delivering shRNA into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable and long-term gene silencing.[4][5] The mechanism involves the integration of a DNA construct encoding the shRNA into the host cell genome. This construct is transcribed by RNA polymerase III (e.g., from a U6 promoter) or RNA polymerase II (in miRNA-based systems) to produce the shRNA.[4][6] The shRNA is then processed by the cell's endogenous RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) is incorporated into the RNA-induced silencing complex (RISC), which recognizes and degrades the target BRD4 messenger RNA (mRNA). This sequence-specific degradation of BRD4 mRNA leads to a significant and sustained reduction in BRD4 protein levels.[5]

This compound Treatment

This compound is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of BRD4, with a reported IC50 of 90 nM.[7][8] Unlike pan-BET inhibitors that target multiple members of the Bromodomain and Extra-Terminal (BET) family, this compound exhibits selectivity for BRD4 BD1.[7][8] It functions by binding to a distinct site on the BRD4 BD1, different from the canonical acetyl-lysine binding pocket.[9][10] This binding event allosterically inhibits the interaction between BRD4 and acetylated histones, thereby preventing the recruitment of transcriptional machinery to target gene promoters and enhancers.[2] This leads to the suppression of BRD4-dependent gene transcription. The inhibitory effect of this compound is dose-dependent and reversible upon withdrawal of the compound.

Quantitative Data Comparison

The following table summarizes the reported quantitative effects of lentiviral shRNA knockdown of BRD4 versus this compound treatment on various cellular processes.

ParameterLentiviral shRNA Knockdown of BRD4This compound TreatmentReferences
Target Specificity High sequence specificity; potential for off-target effects.Selective for BRD4 BD1 over other BET family members.[5][7][8]
Inhibition Level Stable and long-term knockdown of BRD4 protein.Dose-dependent and reversible inhibition of BRD4 activity.[4]
Effect on Cell Proliferation Inhibition of cell growth in various cancer cell lines.Impaired cell proliferation.[11][12][13]
Gene Expression Modulation Downregulation of BRD4 target genes such as JAG1 and eIF4E.Inhibition of inflammatory gene expression (CIG5, IL-6).[8][13][14]
IC50 / Effective Concentration Dependent on shRNA efficiency and viral titer.IC50 of 90 nM for BRD4 BD1; effective in vitro at 0.2-0.37 µM for gene expression inhibition.[7][8]
In Vivo Efficacy Demonstrated efficacy in mouse models.Orally active and effective in mouse models of inflammation.[7][15]

Experimental Protocols

Protocol 1: Lentiviral shRNA Knockdown of BRD4

This protocol outlines the key steps for generating stable BRD4 knockdown cell lines using lentiviral vectors.

1. shRNA Design and Vector Construction:

  • Design at least three shRNA sequences targeting different regions of the BRD4 mRNA. Utilize online design tools and consider previously validated sequences.[16]
  • Synthesize and clone the shRNA oligonucleotides into a lentiviral vector containing a suitable promoter (e.g., U6) and a selection marker (e.g., puromycin resistance). miR30-based shRNA systems under a Pol II promoter can also be used.[6][16]
  • Verify the correct insertion of the shRNA sequence by Sanger sequencing.

2. Lentivirus Packaging:

  • Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line such as HEK293T.
  • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
  • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
  • Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.

3. Viral Titer Determination:

  • Determine the viral titer by transducing a target cell line with serial dilutions of the concentrated virus.
  • After 48-72 hours, measure the percentage of transduced cells (e.g., by fluorescence if the vector contains a fluorescent reporter) or by selecting with the appropriate antibiotic and counting colonies.

4. Cell Transduction:

  • Plate the target cells at an appropriate density.
  • Transduce the cells with the lentiviral particles at a desired Multiplicity of Infection (MOI). An MOI of 10 is often a good starting point.[17]
  • Include a non-targeting shRNA control.

5. Selection of Stable Knockdown Cells:

  • At 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).
  • Maintain the selection for 1-2 weeks until non-transduced cells are eliminated.

6. Validation of BRD4 Knockdown:

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the stable cell lines and perform qRT-PCR to quantify the level of BRD4 mRNA knockdown compared to the non-targeting control.
  • Western Blot: Prepare protein lysates and perform a Western blot using an anti-BRD4 antibody to confirm the reduction in BRD4 protein levels.

Protocol 2: this compound Treatment

This protocol provides a general guideline for treating cells in culture with this compound.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
  • Aliquot the stock solution and store at -20°C or -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.

2. Cell Culture and Treatment:

  • Plate the cells at a desired density and allow them to adhere overnight.
  • The next day, dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.
  • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
  • Replace the existing medium with the this compound-containing or vehicle control medium.
  • Incubate the cells for the desired treatment duration.

3. Measurement of this compound Effects:

  • Cell Viability/Proliferation Assay: Use assays such as MTT, WST-1, or cell counting to assess the effect of this compound on cell viability and proliferation.
  • Gene Expression Analysis: Perform qRT-PCR or RNA-sequencing to analyze the changes in the expression of BRD4 target genes.
  • Protein Analysis: Use Western blotting or other immunoassays to examine the effects on downstream signaling pathways.

Visualizations

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_signaling Upstream Signaling BRD4 BRD4 PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits Transcription_Factors Transcription Factors (e.g., c-Myc, NF-κB) BRD4->Transcription_Factors Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates (activates) Target_Genes Target Genes (e.g., MYC, JAG1, IL-6) RNAPII->Target_Genes Initiates transcription Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds to Transcription_Factors->Target_Genes Binds to promoter Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Transcription_Factors Growth_Factors Growth Factors Growth_Factors->Transcription_Factors

Caption: BRD4 signaling pathway in transcriptional regulation.

Lentiviral_shRNA_Workflow A 1. shRNA Design & Vector Construction B 2. Lentivirus Packaging (HEK293T cells) A->B C 3. Viral Titer Determination B->C D 4. Transduction of Target Cells C->D E 5. Selection of Stable Cells D->E F 6. Validation of Knockdown (qPCR, Western Blot) E->F

Caption: Experimental workflow for lentiviral shRNA knockdown.

ZL0590_Mechanism cluster_brd4 BRD4 Protein BD1 Bromodomain 1 (BD1) BD2 Bromodomain 2 (BD2) ET ET Domain This compound This compound This compound->BD1 Binds selectively Acetyl_Histone Acetylated Histone Acetyl_Histone->BD1 Binding inhibited

Caption: Mechanism of action of this compound on BRD4.

Logical_Comparison cluster_shRNA shRNA Characteristics cluster_this compound This compound Characteristics Topic BRD4 Inhibition Methods shRNA Lentiviral shRNA Knockdown Topic->shRNA This compound This compound Treatment Topic->this compound shRNA_adv Advantages: - Stable, long-term effect - Suitable for in vivo models shRNA_dis Disadvantages: - Potential off-target effects - Irreversible - More complex protocol ZL0590_adv Advantages: - Reversible & dose-dependent - Rapid action - BD1 selective ZL0590_dis Disadvantages: - Requires continuous presence - Potential for off-target effects  at high concentrations

Caption: Comparison of shRNA knockdown and this compound treatment.

References

Application Notes and Protocols: ZL0590 in Combination with Other Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein.[1][2][3][4][5][6][7] BRD4 plays a critical role in the transcription of pro-inflammatory genes, making it a compelling target for the development of novel anti-inflammatory therapeutics.[1][6] this compound exhibits significant anti-inflammatory activity by binding to a distinct site on BRD4 BD1, thereby modulating the transcription of inflammatory mediators.[1][2][4][5][6][7] This document provides detailed application notes and protocols for the use of this compound, both as a standalone agent and in proposed combinations with other anti-inflammatory drugs, to explore potential synergistic or additive effects in preclinical research.

Disclaimer: The combination therapies described in this document are proposed based on the known mechanisms of action of this compound and other anti-inflammatory agents. Preclinical studies are required to validate the efficacy and safety of these combinations.

Mechanism of Action of this compound

This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4.[1][2][4][5][6][7] BRD4 is a key component of the transcriptional machinery that regulates the expression of a variety of genes, including those involved in inflammation. It functions by recognizing and binding to acetylated lysine residues on histone proteins, which in turn recruits transcriptional activators to the promoters of target genes. One of the key pathways regulated by BRD4 is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8][9] By inhibiting BRD4, this compound can suppress the transcription of NF-κB target genes, such as pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory effects.[8]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the in vitro inhibitory activity of this compound on key inflammatory markers.

TargetCell LineInducerReadoutIC50 (nM)Reference
This compound (Monotherapy)
BRD4 BD1 (human)--TR-FRET Assay90[10]
CIG5 ExpressionhSAECspoly(I:C)qRT-PCR220[10]
IL-6 ExpressionhSAECspoly(I:C)qRT-PCR370[10]
Proposed Combination Therapy (Hypothetical Data)
IL-6 ExpressionRAW 264.7LPSELISAPredicted Synergy-
TNF-α ExpressionTHP-1LPSELISAPredicted Synergy-

Note: Data for combination therapies are hypothetical and intended to guide experimental design. Actual results may vary.

Proposed Combination Therapies

Based on its mechanism of action, this compound may exhibit synergistic or additive anti-inflammatory effects when combined with other classes of anti-inflammatory drugs.

This compound and Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
  • Rationale: NSAIDs, such as ibuprofen or celecoxib, inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain. Combining the upstream transcriptional inhibition of pro-inflammatory genes by this compound with the downstream inhibition of a key inflammatory pathway by NSAIDs could result in a more potent and comprehensive anti-inflammatory response.

This compound and Glucocorticoids
  • Rationale: Glucocorticoids, such as dexamethasone, are potent anti-inflammatory agents that act through the glucocorticoid receptor to transrepress the expression of pro-inflammatory genes, including those regulated by NF-κB. Studies with other BET inhibitors have suggested that combination with glucocorticoids could be a viable therapeutic strategy.[11][12] The distinct epigenetic mechanisms of this compound and glucocorticoids may lead to synergistic suppression of inflammatory gene expression.

Experimental Protocols

In Vitro Combination Study: Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol describes a method to evaluate the synergistic or additive effects of this compound in combination with another anti-inflammatory drug on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Other anti-inflammatory drug (e.g., Dexamethasone, Ibuprofen)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug and combinations at various ratios.

  • Drug Treatment: Pre-treat the cells with this compound, the combination drug, or the combination for 1-2 hours. Include vehicle-only control wells.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control group.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group compared to the LPS-only control. Use software such as CompuSyn to determine the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This protocol provides a framework for evaluating the anti-inflammatory effects of this compound in combination with another drug in an acute model of inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Other anti-inflammatory drug

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound alone, combination drug alone, this compound + combination drug).

  • Drug Administration: Administer the drugs orally or via intraperitoneal injection at a predetermined time before the inflammatory insult.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Compare the mean increase in paw volume between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathway: this compound and the NF-κB Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome p_IkB->NFkB Translocation p_IkB->Proteasome Degradation NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription (IL-6, TNF-α, etc.) NFkB_n->Gene_Transcription Promotes BRD4 BRD4 BRD4->DNA Binds to acetylated histones BRD4->Gene_Transcription Promotes This compound This compound This compound->BRD4 Inhibits

Caption: this compound inhibits the BRD4-mediated transcription of NF-κB target genes.

Experimental Workflow: In Vitro Combination Screening

Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Analysis cluster_data Data Interpretation A Seed Macrophages in 96-well plate B Prepare Serial Dilutions of this compound and Drug B A->B C Pre-treat cells with drugs (single and combination) B->C D Stimulate with LPS C->D E Incubate for 6-24 hours D->E F Collect Supernatants E->F G Measure Cytokines (ELISA) F->G H Calculate % Inhibition G->H I Determine Combination Index (CI) H->I J Assess Synergy, Additivity, or Antagonism I->J

Caption: Workflow for assessing the in vitro synergy of this compound with another anti-inflammatory agent.

References

Application Notes & Protocols: Chromatin Immunoprecipitation (ChIP) Sequencing Following ZL0590 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), an epigenetic reader crucial for gene transcription.[1][2][3][4] BRD4 plays a key role in various diseases, particularly in inflammatory disorders and cancer, by binding to acetylated histones at enhancers and promoters and recruiting the transcriptional machinery to drive the expression of target genes, including those regulated by NF-κB.[2][5] this compound exerts its effects by binding to a unique site on BRD4 BD1, distinct from the canonical acetylated lysine binding pocket, thereby disrupting its function.[2][6][7]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method to investigate the genome-wide binding patterns of DNA-associated proteins.[8][9] When applied after treatment with a small molecule inhibitor like this compound, ChIP-seq can elucidate the drug's mechanism of action by revealing how it alters the chromatin occupancy of its target protein. This document provides detailed protocols for performing a BRD4 ChIP-seq experiment in cells treated with this compound to map the genome-wide changes in BRD4 binding.

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent anti-inflammatory activity by inhibiting the expression of key inflammatory genes. The following table summarizes its reported half-maximal inhibitory concentrations (IC₅₀).

Cell Line / ModelStimulusTarget GeneIC₅₀ (nM)Reference
Human Small Airway Epithelial Cells (hSAECs)poly(I:C)CIG5200 - 220[2][4]
Human Small Airway Epithelial Cells (hSAECs)poly(I:C)IL-6370[4]
Human BRD4 BD1 (biochemical assay)-BRD4 BD190[4]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting BRD4, a critical co-activator for transcription factors like NF-κB. In inflammatory conditions, stimuli activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. BRD4 is required at the chromatin to facilitate this process. This compound disrupts the function of BRD4, leading to the suppression of this gene expression program.

ZL0590_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNFα, poly(I:C)) IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65 IκBα IKK->NFkB_complex Causes Dissociation IkB->NFkB_complex Inhibits NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation BRD4 BRD4 NFkB_nuc->BRD4 Recruits DNA Promoter/Enhancer NFkB_nuc->DNA PolII RNA Pol II Complex BRD4->PolII Recruits & Activates BRD4->DNA Binds Acetylated Histones Genes Inflammatory Gene Expression (e.g., IL-6) PolII->Genes Transcription This compound This compound This compound->BRD4 Inhibits ChIP_Seq_Workflow A 1. Cell Culture & Treatment (Vehicle vs. This compound) B 2. Formaldehyde Cross-linking A->B C 3. Cell Lysis & Chromatin Shearing B->C D 4. Immunoprecipitation (with anti-BRD4 antibody) C->D E Input Control (~2%) C->E F 5. Wash & Elute Immune Complexes D->F G 6. Reverse Cross-links E->G F->G H 7. DNA Purification G->H I 8. Library Preparation H->I J 9. Next-Generation Sequencing I->J K 10. Data Analysis (Alignment, Peak Calling, Differential Binding) J->K

References

Application Note: Measuring the Effect of ZL0590 on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZL0590 is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), targeting its first bromodomain (BD1) with high affinity.[1] BRD4 is a key epigenetic reader that plays a crucial role in transcriptional activation. Notably, BRD4 is a critical co-activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival. The NF-κB transcription factor RelA (p65) requires acetylation for full transcriptional activity, and BRD4 binds to this acetylated RelA to promote the expression of pro-inflammatory genes. By binding to a unique, non-acetylated lysine binding site on BRD4 BD1, this compound effectively disrupts this interaction, leading to the suppression of NF-κB-mediated gene transcription and subsequent anti-inflammatory effects.[2] This application note provides a detailed overview and experimental protocols to investigate and quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Data Presentation

The inhibitory activity of this compound on the NF-κB signaling pathway can be quantified by measuring its impact on the expression of NF-κB target genes.

CompoundTargetAssayIC50 (nM)Cell Line
This compoundBRD4 BD1Biochemical Assay90-
This compoundCIG5 ExpressionGene Expression220hSAECs
This compoundIL-6 ExpressionGene Expression370hSAECs

hSAECs: human Small Airway Epithelial Cells. Data compiled from MedchemExpress and other sources.[1][2]

NF-κB Signaling Pathway and this compound's Mechanism of Action

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed mechanism of inhibition by this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IκBα IκBα IKK_complex->IκBα 3. Phosphorylation Proteasome Proteasome IκBα->Proteasome 4. Ubiquitination & Degradation p65 p65 p65_n p65 p65->p65_n 5. Nuclear Translocation p50 p50 p50_n p50 p50->p50_n NFκB_complex NF-κB (p65/p50)-IκBα NFκB_complex->IκBα NFκB_complex->p65 NFκB_complex->p50 p300 p300/CBP p65_n->p300 6. Acetylation BRD4 BRD4 p300->BRD4 7. Recruitment PolII RNA Pol II BRD4->PolII 8. Transcriptional Elongation Gene NF-κB Target Genes (e.g., IL-6, CIG5) PolII->Gene mRNA mRNA Gene->mRNA 9. Transcription This compound This compound This compound->BRD4 Inhibition Experimental_Workflow cluster_assays Cell_Culture 1. Cell Culture (e.g., HEK293, A549, RAW264.7) Treatment 2. Treatment - Pre-treat with this compound - Stimulate with TNF-α or LPS Cell_Culture->Treatment Endpoint_Assays 3. Endpoint Assays Treatment->Endpoint_Assays Luciferase_Assay NF-κB Luciferase Reporter Assay Western_Blot Western Blot (p-p65, p-IκBα) IF Immunofluorescence (p65 Nuclear Translocation) qPCR RT-qPCR (IL-6, CIG5 expression) ChIP ChIP-qPCR (BRD4/p65 promoter binding) Data_Analysis 4. Data Analysis and Interpretation Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis IF->Data_Analysis qPCR->Data_Analysis ChIP->Data_Analysis

References

Troubleshooting & Optimization

Troubleshooting ZL0590 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of BRD4.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended procedures?

A1: this compound exhibits low solubility in aqueous solutions. The recommended starting point for solubilizing this compound is to first prepare a high-concentration stock solution in an organic solvent.

  • Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL.[1] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile, sealable vial.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).

    • Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming (37°C) can be applied if necessary.

  • Aqueous Solution Preparation:

    • To prepare a working solution in an aqueous buffer, perform a serial dilution of the DMSO stock solution.

    • It is critical to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

    • The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5%, to avoid solvent effects in biological assays.

Q2: My this compound precipitates out of solution when I dilute my DMSO stock in my aqueous experimental buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Lower the Final DMSO Concentration: While seemingly counterintuitive, a very high initial concentration of DMSO in a small volume added to a large volume of buffer can sometimes lead to localized precipitation. Ensure rapid and thorough mixing. Conversely, ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to cells. A final DMSO concentration of 0.1% to 0.5% is a typical starting point.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Based on its chemical structure, this compound is predicted to have a basic pKa. Therefore, slightly lowering the pH of your aqueous buffer (e.g., to pH 6.0-7.0) may improve its solubility. It is crucial to ensure that the chosen pH is compatible with your experimental system.

  • Use of Co-solvents and Excipients:

    • Pluronic F-68 or Tween® 80: These non-ionic surfactants can be added to the aqueous buffer at low concentrations (e.g., 0.01% - 0.1%) to help stabilize the compound and prevent precipitation.

    • Bovine Serum Albumin (BSA): For in vitro assays, the addition of BSA (e.g., 0.1%) to the buffer can help to keep hydrophobic compounds in solution.

Q3: What are the physicochemical properties of this compound?

A3: Below is a summary of the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 512.55 g/mol [2]
Chemical Formula C23H27F3N4O4S[2]
Aqueous Solubility Poor[3]
DMSO Solubility 100 mg/mL[1]
Predicted logP 3.8ChemAxon
Predicted pKa Basic pKa: 8.5ChemAxon

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. 1. DMSO has absorbed water. 2. Insufficient mixing.1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Vortex vigorously and/or sonicate the solution. Gentle warming to 37°C may also help.
Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. 1. Poor mixing technique. 2. Supersaturation of the compound in the aqueous buffer.1. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion. 2. Decrease the final concentration of this compound in the aqueous solution. 3. Consider the addition of a surfactant (e.g., 0.05% Tween® 80) or BSA (0.1%) to your aqueous buffer.
Inconsistent experimental results. 1. Precipitation of this compound over time in the aqueous solution. 2. Degradation of this compound.1. Prepare fresh dilutions of this compound in aqueous buffer for each experiment. Do not store aqueous solutions. 2. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 512.55 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 512.55 g/mol = 0.0051255 g = 5.13 mg.

    • Weigh out 5.13 mg of this compound and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, place the vial in a sonicator bath for 5-10 minutes.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile conical tubes

  • Procedure:

    • To prepare a 10 µM working solution, you will need to perform a 1:1000 dilution of your 10 mM stock solution.

    • For 10 mL of working solution, add 9.99 mL of pre-warmed cell culture medium to a sterile 15 mL conical tube.

    • While vortexing the cell culture medium, add 10 µL of the 10 mM this compound DMSO stock solution dropwise.

    • Continue vortexing for another 10-15 seconds to ensure thorough mixing.

    • Use the working solution immediately. Do not store. The final DMSO concentration in this working solution is 0.1%.

Visualizations

This compound Mechanism of Action: Inhibition of BRD4-Mediated NF-κB Signaling

This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4. In inflammatory signaling, the transcription factor NF-κB (specifically the RelA/p65 subunit) is acetylated, creating a binding site for BRD4. The recruitment of BRD4 to acetylated RelA enhances the transcription of pro-inflammatory genes, such as IL-6. This compound competitively binds to the BD1 domain of BRD4, preventing its interaction with acetylated RelA and thereby suppressing the expression of these inflammatory genes.

ZL0590_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK activates IκB IκB IKK->IκB phosphorylates IκB-NF-κB IκB NF-κB (p50/RelA) NF-κB (p50/RelA) NF-κB (p50/RelA) RelA_n RelA NF-κB (p50/RelA)->RelA_n translocates IκB-NF-κB->NF-κB (p50/RelA) releases Ac-RelA Acetylated RelA RelA_n->Ac-RelA acetylated by p300/CBP p300/CBP p300/CBP BRD4 BRD4 Ac-RelA->BRD4 recruits Gene Transcription Inflammatory Gene Transcription (e.g., IL-6) BRD4->Gene Transcription promotes This compound This compound This compound->BRD4 inhibits binding ZL0590_Workflow Start Start: This compound Powder Weigh 1. Weigh this compound Powder Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock in DMSO Dissolve->Stock_Solution Store Store at -80°C in Aliquots Stock_Solution->Store Dilute 4. Dilute Stock into Aqueous Buffer Stock_Solution->Dilute Vortex_Dilution Critical Step: Vortex during dilution Dilute->Vortex_Dilution Working_Solution Final Working Solution Vortex_Dilution->Working_Solution Use_Immediately Use Immediately in Assay Working_Solution->Use_Immediately Troubleshooting_Logic Problem Insolubility Issue Check_DMSO Is DMSO fresh and anhydrous? Problem->Check_DMSO Use_New_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_New_DMSO No Check_Mixing Is precipitation occurring during aqueous dilution? Check_DMSO->Check_Mixing Yes Use_New_DMSO->Check_Mixing Improve_Mixing Add stock to buffer while vortexing Check_Mixing->Improve_Mixing Yes Solution Solubility Improved Check_Mixing->Solution No Consider_Additives Still precipitating? Improve_Mixing->Consider_Additives Add_Surfactant Add 0.01-0.1% Tween® 80 or Pluronic F-68 Consider_Additives->Add_Surfactant Yes Consider_Additives->Solution No Adjust_pH Lower buffer pH (e.g., to 6.5) Add_Surfactant->Adjust_pH Adjust_pH->Solution

References

ZL0590 Technical Support Center: Optimizing Concentration for Maximum Efficacy and Minimal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the ZL0590 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a potent and selective inhibitor of the first bromodomain (BD1) of BRD4. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve maximum efficacy while minimizing potential toxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2] Unlike many other BRD4 inhibitors that target the acetylated lysine (KAc) binding pocket, this compound binds to a unique, previously unreported site at the interface of the αB and αC helices of BRD4 BD1.[1] This distinct binding mode contributes to its high selectivity for BRD4 BD1 over the second bromodomain (BD2) and other BET family members.[2] By inhibiting BRD4, this compound disrupts the protein-protein interactions that are crucial for the transcription of certain genes, including those involved in inflammation.[1][3]

This compound This compound BRD4_BD1 BRD4 BD1 (Unique Site) This compound->BRD4_BD1 Binds to PPI Protein-Protein Interactions BRD4_BD1->PPI Prevents Gene_Transcription Inflammatory Gene Transcription PPI->Gene_Transcription Promotes Inflammation Inflammation Gene_Transcription->Inflammation Leads to Start No Efficacy Observed Check_Concentration Is the this compound concentration in the expected active range? Start->Check_Concentration Check_Solubility Is this compound properly dissolved? Check_Concentration->Check_Solubility Yes Optimize_Concentration Perform a dose-response experiment. Check_Concentration->Optimize_Concentration No Check_Cell_Health Are the cells healthy and responsive? Check_Solubility->Check_Cell_Health Yes Consult_Datasheet Consult the supplier's datasheet for solubility. Check_Solubility->Consult_Datasheet No Check_Target Is BRD4 expressed and functional in your cell line? Check_Cell_Health->Check_Target Yes Perform_Viability_Assay Perform a cell viability assay. Check_Cell_Health->Perform_Viability_Assay No Validate_Target Validate BRD4 expression (e.g., Western Blot, qPCR). Check_Target->Validate_Target Unsure Success Efficacy Observed Check_Target->Success Yes Optimize_Concentration->Success Consult_Datasheet->Success Perform_Viability_Assay->Success Validate_Target->Success Start High Toxicity Observed Check_Concentration Is the this compound concentration too high? Start->Check_Concentration Check_Solvent Is the solvent concentration toxic? Check_Concentration->Check_Solvent No Perform_Toxicity_Assay Perform a dose-response toxicity assay (e.g., MTT). Check_Concentration->Perform_Toxicity_Assay Yes Check_Incubation Is the incubation time too long? Check_Solvent->Check_Incubation No Lower_Solvent Lower the final solvent concentration (e.g., <0.1%). Check_Solvent->Lower_Solvent Yes Optimize_Time Perform a time-course experiment. Check_Incubation->Optimize_Time Yes Success Toxicity Minimized Check_Incubation->Success No Perform_Toxicity_Assay->Success Lower_Solvent->Success Optimize_Time->Success Start Start: In Vitro Anti-Inflammatory Assay Seed_Cells 1. Seed Cells (e.g., hSAECs) Start->Seed_Cells Pretreat 2. Pre-treat with this compound (various concentrations) Seed_Cells->Pretreat Stimulate 3. Add Inflammatory Stimulus (e.g., poly(I:C)) Pretreat->Stimulate Harvest 4. Harvest Cells & Extract RNA Stimulate->Harvest cDNA 5. Synthesize cDNA Harvest->cDNA qPCR 6. Perform qRT-PCR (IL-6 and Housekeeping Gene) cDNA->qPCR Analyze 7. Analyze Data (ΔΔCt) & Determine IC50 qPCR->Analyze End End: Results Analyze->End

References

ZL0590 Technical Support Center: Investigating Potential Off-Target Effects in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating potential off-target effects of ZL0590 in long-term experimental settings. This compound is a potent and selective allosteric inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader.[1][2][3][4] Its unique binding site, distinct from the classic acetyl-lysine pocket, suggests a higher degree of selectivity compared to pan-BET inhibitors.[2][3][4][5] However, long-term exposure necessitates a thorough evaluation of potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to potential off-target effects?

This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4.[1][2][6] Unlike many other BET inhibitors that target the acetyl-lysine binding pocket, this compound binds to a novel allosteric site at the interface of the αB and αC helices of BRD4-BD1.[2][3][4][5] This unique mechanism is thought to contribute to its high selectivity for BRD4-BD1 over other bromodomains.[1] Potential off-target effects could arise from unforeseen interactions with other proteins that may have structural similarities to this novel binding site, or through downstream effects of sustained BRD4-BD1 inhibition.

Q2: Are there any known off-target effects of this compound from published studies?

Currently, published literature focuses on the on-target activity and selectivity of this compound, primarily in the context of its anti-inflammatory effects.[2][7][8] One study noted that a close analog, ZL0580, has a much narrower transcriptomic impact compared to the pan-BET inhibitor JQ1, suggesting fewer off-target effects at the gene expression level.[9] However, specific long-term in vivo studies dedicated to identifying this compound's off-target effects are not yet available in the public domain. Researchers should therefore proceed with caution in long-term experiments and consider implementing monitoring strategies.

Q3: What are the potential therapeutic applications of this compound that might involve long-term administration?

This compound has shown significant anti-inflammatory activity in preclinical models of airway inflammation and inflammatory bowel disease.[2][8] Chronic inflammatory conditions would likely require long-term treatment, making the assessment of long-term safety and off-target effects a critical aspect of its therapeutic development.

Q4: How can I proactively assess potential off-target effects of this compound in my long-term in vitro studies?

For long-term cell culture experiments, it is advisable to:

  • Perform dose-response and viability assays: Determine the therapeutic window and identify concentrations that induce cytotoxicity over extended periods.

  • Utilize 'omics' approaches: Employ transcriptomics (RNA-seq) or proteomics to identify unintended changes in gene or protein expression profiles following prolonged exposure to this compound.

  • Include structurally unrelated control compounds: Compare the effects of this compound to other BRD4 inhibitors with different binding modes (e.g., JQ1) to distinguish on-target from potential off-target effects.

  • Phenotypic screening: Use high-content imaging or other phenotypic assays to monitor for unexpected changes in cell morphology, organelle health, or other cellular functions.

Troubleshooting Guide

Observed Issue Potential Cause (related to this compound) Recommended Troubleshooting Steps
Unexpected cytotoxicity in long-term cell culture at previously determined non-toxic concentrations. Cumulative off-target toxicity or cellular stress due to sustained on-target inhibition.1. Re-evaluate the dose-response curve over a longer time course. 2. Analyze markers of cellular stress (e.g., apoptosis, DNA damage). 3. Perform washout experiments to see if the toxicity is reversible.
Development of resistance or altered cellular response to this compound over time. Compensatory signaling pathways are activated in response to prolonged BRD4-BD1 inhibition.1. Use RNA-seq or proteomics to identify upregulated or downregulated pathways. 2. Investigate potential feedback loops involving BRD4 or other BET family members.
Inconsistent results in in vivo studies, such as unexpected weight loss or behavioral changes in animal models. Potential in vivo off-target effects impacting other physiological systems.1. Conduct comprehensive toxicology studies, including histopathology of major organs. 2. Monitor a broad panel of blood chemistry and hematology parameters. 3. Consider reducing the dose or exploring alternative dosing schedules.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's inhibitory activity.

Parameter Value Assay System Reference
IC50 (BRD4-BD1) 90 nMNot specified[3]
IC50 (CIG5 gene expression) 200 nMPoly(I:C)-induced expression in human small airway epithelial cells[2]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects using Differential Scanning Fluorimetry (DSF)

This protocol can be used to screen for direct binding of this compound to a panel of proteins, including other bromodomain-containing proteins.

  • Protein Preparation: Purify the target protein (BRD4-BD1 as a positive control) and a panel of potential off-target proteins.

  • Assay Plate Preparation: In a 96-well PCR plate, add 20 µL of a solution containing 2 µM of the protein of interest and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

  • Compound Addition: Add 1 µL of this compound at various concentrations (e.g., from 0.1 to 100 µM) or DMSO as a negative control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/min).

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. Binding of this compound will stabilize the protein, resulting in a shift in the melting temperature (Tm). A significant Tm shift for a protein other than BRD4-BD1 suggests a potential off-target interaction.

Protocol 2: In Vitro Transcriptomic Analysis of Off-Target Gene Regulation

This protocol helps to identify unintended changes in gene expression following this compound treatment.

  • Cell Culture and Treatment: Plate cells of interest (e.g., a relevant cancer cell line or primary cells) and treat with this compound at a therapeutic concentration, a pan-BET inhibitor (e.g., JQ1) as a comparator, and a vehicle control (DMSO) for an extended period (e.g., 72 hours or longer).

  • RNA Extraction: Harvest the cells and extract total RNA using a standard kit.

  • Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform next-generation sequencing.

  • Data Analysis:

    • Perform differential gene expression analysis to identify genes significantly up- or down-regulated by this compound compared to the vehicle control.

    • Compare the set of this compound-regulated genes to the JQ1-regulated genes to distinguish BRD4-BD1 specific effects from broader BET inhibition effects.

    • Use pathway analysis tools (e.g., GSEA, DAVID) to identify signaling pathways that are unexpectedly altered by this compound, which may indicate off-target activity.

Visualizations

ZL0590_Signaling_Pathway This compound This compound BRD4_BD1 BRD4-BD1 (Allosteric Site) This compound->BRD4_BD1 Inhibits Potential_Off_Target Potential Off-Target Protein This compound->Potential_Off_Target Binds? BRD4_Function BRD4 On-Target Function BRD4_BD1->BRD4_Function Regulates Gene_Expression Inflammatory Gene Expression (e.g., IL-6) BRD4_Function->Gene_Expression Promotes Inflammation Inflammation Gene_Expression->Inflammation Drives Unintended_Cellular_Effect Unintended Cellular Effect Potential_Off_Target->Unintended_Cellular_Effect Leads to?

Caption: this compound's on-target and potential off-target signaling pathways.

Off_Target_Workflow Start Start: Long-Term This compound Experiment In_Vitro In Vitro Studies (e.g., Cell Culture) Start->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models) Start->In_Vivo Omics Transcriptomics/ Proteomics In_Vitro->Omics Phenotypic Phenotypic Screening In_Vitro->Phenotypic Tox Toxicology/ Histopathology In_Vivo->Tox Data_Analysis Data Analysis: Identify Anomalies Omics->Data_Analysis Phenotypic->Data_Analysis Tox->Data_Analysis Off_Target_Hypothesis Formulate Off-Target Hypothesis Data_Analysis->Off_Target_Hypothesis Validation Hypothesis Validation (e.g., CRISPR, pull-down) Off_Target_Hypothesis->Validation End End: Characterize Off-Target Effect Validation->End

Caption: Experimental workflow for identifying potential off-target effects.

References

How to mitigate ZL0590-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate ZL0590-induced cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3] It targets a unique binding site on BRD4 BD1, which is distinct from the canonical acetylated lysine (KAc) binding pocket.[1][2][3] BRD4 is an epigenetic reader that plays a crucial role in regulating gene expression. By inhibiting BRD4, this compound can modulate the transcription of genes involved in inflammation and cancer.[1][4]

Q2: Is this compound expected to be cytotoxic?

While this compound is primarily characterized as an anti-inflammatory agent, compounds that modulate fundamental cellular processes like transcription can exhibit cytotoxicity, often in a cell-type-dependent and concentration-dependent manner. A related BRD4 BD1 inhibitor, ZL0516, has been shown to have low cytotoxicity in human colonic epithelial cells (HCECs) and peripheral blood mononuclear cells (PBMCs).[4] However, it is crucial to experimentally determine the cytotoxic potential of this compound in your specific cell line of interest.

Q3: What are the common causes of cytotoxicity observed with small molecule inhibitors like this compound?

Several factors can contribute to in vitro cytotoxicity:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.

  • Prolonged Exposure: Continuous exposure to a compound can overwhelm cellular repair and survival mechanisms.

  • Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to therapeutic agents.

  • Compound Instability: Degradation of the compound in culture medium can lead to the formation of toxic byproducts.

Q4: How can I determine if this compound is cytotoxic to my cell line?

Standard cytotoxicity assays can be employed to measure cell viability and death. Common methods include:

  • MTT Assay: Measures metabolic activity, which is an indicator of cell viability.[5]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[6]

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.[4]

  • Trypan Blue Exclusion Assay: A simple method to count viable cells that exclude the dye.[6]

Troubleshooting Guide: Mitigating this compound-Induced Cytotoxicity

This guide provides solutions to common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
High cell death observed at expected therapeutic concentrations. This compound concentration is too high for the specific cell line.Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for the therapeutic effect and the CC50 (half-maximal cytotoxic concentration). Aim for a therapeutic window where the effective concentration is significantly lower than the cytotoxic concentration.
The incubation time is too long.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure time that achieves the desired biological effect with minimal cytotoxicity.[6]
Inconsistent results between experiments. Variability in cell seeding density.Optimize and standardize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[7]
Contamination of cell cultures.Regularly check for and discard any contaminated cultures. Use sterile techniques and appropriate antibiotics.
Vehicle control shows significant cytotoxicity. The concentration of the solvent (e.g., DMSO) is too high.Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells, typically below 0.5% for DMSO.[8]
Low or no therapeutic effect at non-toxic concentrations. Poor cellular permeability of this compound in the specific cell line.While this compound is designed for cellular activity, permeability can vary. Consider using a different cell line or consult the literature for permeability data.
The target (BRD4) is not a critical driver in the chosen cell line.Confirm the expression and importance of BRD4 in your cell model through techniques like Western blotting or gene knockdown.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using MTT Assay

This protocol assesses the effect of this compound on cell metabolic activity as an indicator of viability.[5]

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration to determine the CC50 value.

Protocol 2: Assessing Apoptosis and Necrosis using Annexin V/PI Staining

This protocol distinguishes between different forms of cell death induced by this compound.[4]

Materials:

  • Target cell line

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of this compound and controls for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Data Presentation

Table 1: Hypothetical Cytotoxicity and Anti-inflammatory Activity of this compound in two different cell lines.

Cell LineThis compound CC50 (µM)This compound IC50 for IL-6 suppression (µM)Therapeutic Index (CC50/IC50)
Cell Line A15.20.2560.8
Cell Line B2.80.309.3

This table illustrates how the therapeutic index can vary between cell lines, guiding the selection of appropriate models and concentration ranges.

Visualizations

Signaling Pathway

BRD4_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB targets for degradation IkB->IkB_NFkB sequesters NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->IkB IkB_NFkB->NFkB Gene_Transcription Inflammatory Gene Transcription (e.g., IL-6, CIG5) NFkB_n->Gene_Transcription promotes BRD4 BRD4 BRD4->Gene_Transcription co-activates Ac_Histone Acetylated Histones Ac_Histone->BRD4 recruits This compound This compound This compound->BRD4 inhibits Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Prepare_this compound 3. Prepare this compound Serial Dilutions Incubate_24h->Prepare_this compound Add_this compound 4. Add this compound to cells Prepare_this compound->Add_this compound Incubate_Xh 5. Incubate for 24/48/72h Add_this compound->Incubate_Xh MTT_Assay MTT Assay Incubate_Xh->MTT_Assay LDH_Assay LDH Assay Incubate_Xh->LDH_Assay AnnexinV_PI Annexin V/PI Incubate_Xh->AnnexinV_PI Measure_Signal 6. Measure Signal (Absorbance/Fluorescence) MTT_Assay->Measure_Signal LDH_Assay->Measure_Signal AnnexinV_PI->Measure_Signal Calculate_Viability 7. Calculate % Viability Measure_Signal->Calculate_Viability Determine_CC50 8. Determine CC50 Calculate_Viability->Determine_CC50 Troubleshooting_Logic Start High Cytotoxicity Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Dose Perform Dose-Response (Determine CC50) Check_Concentration->Optimize_Dose No Check_Time Is incubation time optimized? Check_Concentration->Check_Time Yes Optimize_Dose->Check_Time Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time No Check_Vehicle Does vehicle control show toxicity? Check_Time->Check_Vehicle Yes Optimize_Time->Check_Vehicle Lower_Vehicle Lower vehicle [ ] (e.g., DMSO < 0.5%) Check_Vehicle->Lower_Vehicle Yes Consider_Cell_Line Consider cell line specific sensitivity Check_Vehicle->Consider_Cell_Line No Lower_Vehicle->Consider_Cell_Line End Cytotoxicity Mitigated Consider_Cell_Line->End

References

ZL0590 stability and storage conditions for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ZL0590 for long-term experiments. The following guides and frequently asked questions (FAQs) address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q: What is this compound?

A: this compound is a potent and orally active selective inhibitor of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is an epigenetic reader protein that plays a crucial role in regulating gene expression.[3] By selectively targeting the BD1 domain of BRD4, this compound exhibits significant anti-inflammatory activities, making it a valuable tool for research in inflammatory diseases.[1][3] It has been shown to block the BRD4/NF-κB signaling pathway.[4]

Q: What are the recommended storage conditions for this compound?

A: Proper storage of this compound is critical to maintain its stability and efficacy for long-term experiments. Recommendations vary slightly between suppliers, but the general consensus is to store it in a dry, dark environment at low temperatures.[5] For detailed conditions, refer to the summary table below.

Q: How should I prepare and store a stock solution of this compound?

A: this compound is soluble in DMSO, with concentrations up to 100 mg/mL (195.10 mM) being achievable.[1][6] It is recommended to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly impact solubility.[6] Gentle warming and sonication can aid dissolution.[7] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[6]

Q: What is the known mechanism of action for this compound?

A: this compound functions by selectively inhibiting the BD1 bromodomain of BRD4.[3] BRD4 is a key protein in the BET (Bromodomain and Extra-Terminal domain) family that binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific genes.[3] In inflammatory conditions, BRD4 is involved in the expression of pro-inflammatory genes. This compound binds to a unique site on BRD4 BD1, disrupting its interaction with acetylated histones and blocking the downstream signaling pathway, such as NF-κB, which leads to reduced expression of inflammatory cytokines and genes.[3][4]

Data Presentation: Storage and Stability

The following tables summarize the recommended storage conditions for this compound in its solid form and as a stock solution.

Table 1: Recommended Storage Conditions for this compound (Solid Powder)

TemperatureDurationAdditional ConditionsShelf Life
-20°CLong-term (months to years)Dry, Dark>2-3 years[1][5]
4°CShort-term (days to weeks)Dry, DarkUp to 2 years[1][2]
AmbientShipping / Short-termNon-hazardousStable for a few weeks[5]

Table 2: Recommended Storage Conditions for this compound (Stock Solutions)

TemperatureDurationRecommended SolventShelf Life
-80°CLong-termDMSO6 months[1][2]
-20°CShort to Medium-termDMSO1 to 6 months[1][2]
0 - 4°CShort-termDMSODays to weeks[5]

Visualized Workflows and Pathways

ZL0590_Signaling_Pathway cluster_0 Cell Nucleus Inflammatory_Stimulus Inflammatory Stimulus NFkB NF-κB Activation Inflammatory_Stimulus->NFkB BRD4 BRD4 (BD1) NFkB->BRD4 recruits Gene_Expression Inflammatory Gene Expression (IL-6, CIG5) BRD4->Gene_Expression promotes Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->BRD4 inhibits

Caption: this compound mechanism of action inhibiting the BRD4/NF-κB pathway.

Storage_Decision_Workflow start Start: Receive this compound check_form Form of this compound? start->check_form check_duration_solid Storage Duration? check_form->check_duration_solid Solid Powder prepare_solution Prepare Stock Solution (Use fresh DMSO, aliquot vials) check_form->prepare_solution Solution Needed store_solid_long Store at -20°C (Dry, Dark) check_duration_solid->store_solid_long Long-term (months-years) store_solid_short Store at 4°C (Dry, Dark) check_duration_solid->store_solid_short Short-term (days-weeks) check_duration_solution Storage Duration? store_solution_long Store at -80°C check_duration_solution->store_solution_long Long-term (months) store_solution_short Store at -20°C check_duration_solution->store_solution_short Short-term (weeks) prepare_solution->check_duration_solution

Caption: Decision workflow for proper this compound storage conditions.

Experimental Protocols

Protocol: In Vivo Murine Model of Acute Airway Inflammation

This protocol is based on studies demonstrating the anti-inflammatory efficacy of this compound.[1][6]

  • Objective: To assess the ability of this compound to inhibit polyinosinic:polycytidylic acid (poly(I:C))-induced airway inflammation in a mouse model.

  • Materials:

    • This compound compound

    • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

    • Poly(I:C) sodium salt

    • Sterile, endotoxin-free saline

    • C57BL/6J mice (male)[1]

    • Oral gavage needles

    • Equipment for bronchoalveolar lavage (BAL)

    • Reagents for ELISA or qPCR analysis

  • Methodology:

    • Animal Acclimation: Acclimate male C57BL/6J mice for at least one week under standard laboratory conditions.

    • This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering a 10 mg/kg dose.[1][6]

    • Dosing: Administer this compound (10 mg/kg) or vehicle control to the mice via oral gavage (p.o.).[1][6]

    • Inflammation Induction: 24 hours after this compound administration, induce airway inflammation by administering poly(I:C) to the mice (specific dose and route, e.g., intranasal, should be optimized based on laboratory standards).

    • Sample Collection: At a predetermined time point post-induction (e.g., 24-48 hours), euthanize the mice and perform a bronchoalveolar lavage (BAL) with sterile saline to collect airway fluid. Lung tissue may also be harvested.

  • Endpoint Analysis:

    • Cytokine Analysis: Analyze the BAL fluid for levels of key inflammatory cytokines such as IL-6, MCP-1, and RANTES using ELISA.[1]

    • Gene Expression Analysis: Extract RNA from lung tissue homogenates and perform RT-qPCR to measure the expression of inflammatory genes like Il6, Kc, Isg54, and Cig5.[1]

    • Histology: Optionally, perform histological analysis on lung tissue sections to assess immune cell infiltration.

Troubleshooting Guide

Q: My this compound powder is difficult to dissolve, even in DMSO. What can I do?

A: Solubility issues can arise from several factors. First, ensure you are using fresh, high-quality DMSO, as it is hygroscopic and absorbed water can reduce solubility.[6] If the compound still does not fully dissolve, gentle warming (do not overheat) or brief sonication can help facilitate the process.[7] Always visually inspect the solution for complete dissolution before use in experiments.

Q: I am observing a decline in the effectiveness of my this compound stock solution. What is the likely cause?

A: A loss of potency in a stock solution is often due to improper storage or handling. The most common causes are:

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. To avoid this, it is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation.[6]

  • Improper Storage Temperature: For long-term storage (months), stock solutions should be kept at -80°C.[1][2] Storing at -20°C is suitable for shorter periods, but efficacy may decline faster.[1][2]

  • Exposure to Light: this compound powder should be stored in the dark.[5] While in solution, minimize exposure to light by using amber vials.

Q: How stable is this compound during shipping and handling at room temperature?

A: this compound is considered stable enough for shipment at ambient temperatures.[5] It can withstand several weeks under these conditions without significant degradation, which covers the typical time required for shipping and customs clearance.[5] However, for long-term storage upon receipt, it is crucial to transfer it to the recommended refrigerated or frozen conditions immediately.

References

Technical Support Center: Overcoming ZL0590 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the BRD4 BD1 inhibitor, ZL0590.

Troubleshooting Guides

This section offers solutions to common problems observed when cancer cell lines develop resistance to this compound.

Problem 1: Decreased Sensitivity to this compound in Cancer Cell Lines

Your cancer cell line, previously sensitive to this compound, now shows a reduced response to treatment, as evidenced by a higher IC50 value in cell viability assays.

Possible Causes and Solutions:

Possible Cause Suggested Action Experimental Validation
Upregulation of Efflux Pumps Co-treat with known efflux pump inhibitors (e.g., Verapamil, Tariquidar).Perform a cell viability assay with this compound in the presence and absence of the efflux pump inhibitor.
Activation of Bypass Signaling Pathways Profile the kinome of resistant cells to identify activated pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK).Use Western blotting to check for increased phosphorylation of key proteins in these pathways (e.g., p-Akt, p-ERK).
Increased BRD4 Expression or Stability Analyze BRD4 protein levels in resistant versus sensitive cells.Perform Western blotting for total BRD4. To investigate stability, treat cells with a protein synthesis inhibitor (e.g., cycloheximide) and monitor BRD4 levels over time.
Altered Cell Cycle Regulation Examine the expression of key cell cycle regulators.Use Western blotting to assess levels of Cyclin D1, CDK4/6, and Rb phosphorylation.

Problem 2: No Apoptosis Induction Despite Target Engagement

You've confirmed that this compound is engaging BRD4 (e.g., via reduced c-MYC expression), but the cells are not undergoing apoptosis.

Possible Causes and Solutions:

Possible Cause Suggested Action Experimental Validation
Upregulation of Anti-Apoptotic Proteins Investigate the expression of Bcl-2 family proteins.Perform Western blotting for anti-apoptotic proteins like Bcl-xL and Mcl-1.
Blockade of Apoptotic Signaling Assess the activation of caspases.Perform a caspase activity assay (e.g., Caspase-Glo® 3/7 Assay).
Induction of a Senescent State Evaluate markers of cellular senescence.Perform a β-galactosidase staining assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4][5][6] It binds to a unique non-acetyl-lysine binding site at the αB/αC interface of BRD4 BD1.[1][3][4] By inhibiting BRD4, this compound disrupts the transcriptional programs of key oncogenes, such as c-MYC, leading to cell cycle arrest and apoptosis in sensitive cancer cells.

Q2: My cell line is showing resistance to this compound. What are the potential mechanisms?

Resistance to BRD4 inhibitors like this compound can arise from several mechanisms:

  • Kinome Reprogramming: Cancer cells can adapt by activating alternative survival signaling pathways, such as the PI3K/Akt or MAPK pathways, to bypass their dependency on BRD4-mediated transcription.

  • Bromodomain-Independent BRD4 Function: Resistant cells may exhibit a form of BRD4 that remains functional even when its bromodomain is inhibited, possibly due to post-translational modifications like hyper-phosphorylation or increased interaction with co-activators like MED1.

  • Increased BRD4 Protein Levels: Overexpression or increased stability of the BRD4 protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve a therapeutic effect. This can be caused by mutations in proteins that regulate BRD4 degradation, such as the deubiquitinase DUB3.

  • Upregulation of Wnt/β-catenin Signaling: Activation of the Wnt pathway has been shown to restore MYC transcription and bypass the effects of BRD4 inhibition.

  • Epithelial-Mesenchymal Transition (EMT): In some cases, resistance can be associated with a switch to a more mesenchymal phenotype, which may be driven by transcription factors like ZEB1.

Q3: What combination therapies can be used to overcome this compound resistance?

Based on the known resistance mechanisms to BRD4 inhibitors, several combination strategies can be explored:

Combination Agent Rationale
PI3K/Akt or MEK Inhibitors To counteract kinome reprogramming and the activation of bypass survival pathways.
CDK4/6 Inhibitors To target altered cell cycle regulation and potentially reduce BRD4 stability by inhibiting DUB3 activity.
Bcl-2/Bcl-xL Inhibitors To overcome resistance mediated by the upregulation of anti-apoptotic proteins.
PARP Inhibitors BRD4 inhibition can induce homologous recombination deficiency, creating a synthetic lethality with PARP inhibitors.
BRD4 PROTACs (Proteolysis Targeting Chimeras) These molecules induce the degradation of BRD4 rather than just inhibiting it, which can be effective even in cells with high BRD4 expression.

Experimental Protocols

Protocol 1: Establishing a this compound-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[7][8][9]

  • Determine the initial IC50 of this compound: Culture the parental cancer cell line and perform a dose-response curve with this compound using an MTT assay to determine the initial half-maximal inhibitory concentration (IC50).

  • Initial Drug Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the this compound concentration by approximately 1.5 to 2-fold.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration.

  • Repeat Dose Escalation: Continue this stepwise increase in this compound concentration until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50.

  • Characterization of Resistant Line: Once a resistant line is established, confirm the shift in IC50 by performing a new dose-response curve with this compound on both the parental and resistant cell lines.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][5][10]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs) for the desired treatment duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][4][11][12]

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blotting

This technique is used to detect specific proteins in a cell lysate.[6][13][14][15][16]

  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4, c-MYC, p-Akt, Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 5: Quantitative Real-Time PCR (RT-qPCR)

This method is used to measure the expression levels of specific genes.[17][18][19][20][21]

  • RNA Extraction: Isolate total RNA from cells using a commercial kit or TRIzol reagent.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, forward and reverse primers for the gene of interest (e.g., MYC, BCL2L1), and a SYBR Green or TaqMan-based master mix.

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR machine using an appropriate cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).

Visualizations

ZL0590_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound BRD4 BRD4 This compound->BRD4 Inhibits BD1 Cell_Proliferation Cell Proliferation & Survival This compound->Cell_Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Ac_Histone Acetylated Histone Ac_Histone->BRD4 Binds to Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes Activates Transcription Oncogene_Protein Oncogenic Proteins Oncogenes->Oncogene_Protein Translation Oncogene_Protein->Cell_Proliferation Promotes

Caption: Mechanism of action of this compound in cancer cells.

Resistance_Troubleshooting_Workflow Start Decreased sensitivity to this compound observed Check_IC50 Confirm IC50 shift (MTT Assay) Start->Check_IC50 Resistance_Confirmed Resistance Confirmed Check_IC50->Resistance_Confirmed Investigate_Mechanism Investigate Potential Mechanisms Resistance_Confirmed->Investigate_Mechanism Bypass_Pathways Bypass Pathways Activated? (Western Blot for p-Akt, p-ERK) Investigate_Mechanism->Bypass_Pathways BRD4_Levels BRD4 Levels Increased? (Western Blot for BRD4) Investigate_Mechanism->BRD4_Levels Apoptosis_Block Apoptosis Blocked? (Western Blot for Bcl-xL) Investigate_Mechanism->Apoptosis_Block Combination_Therapy Test Combination Therapies Bypass_Pathways->Combination_Therapy BRD4_Levels->Combination_Therapy Apoptosis_Block->Combination_Therapy PI3K_MEK_Inhibitor PI3K/MEK Inhibitor Combination_Therapy->PI3K_MEK_Inhibitor PROTAC_Degrader BRD4 PROTAC Combination_Therapy->PROTAC_Degrader Bcl2_Inhibitor Bcl-2/xL Inhibitor Combination_Therapy->Bcl2_Inhibitor End Restore Sensitivity PI3K_MEK_Inhibitor->End PROTAC_Degrader->End Bcl2_Inhibitor->End

Caption: Troubleshooting workflow for this compound resistance.

Signaling_Pathway_Resistance cluster_inhibition This compound Action cluster_resistance Resistance Mechanisms This compound This compound BRD4 BRD4 This compound->BRD4 Inhibits cMYC c-MYC Transcription BRD4->cMYC Activates Proliferation Proliferation cMYC->Proliferation PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Proliferation Activates Wnt_betaCatenin Wnt/β-catenin Pathway Wnt_betaCatenin->cMYC Re-activates DUB3 DUB3 Upregulation DUB3->BRD4 Stabilizes

Caption: Key signaling pathways in this compound resistance.

References

Technical Support Center: ZL0590 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZL0590 in animal models. The information is designed to address common challenges and provide detailed experimental protocols to ensure successful and reproducible in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3] BRD4 is an epigenetic reader protein that plays a crucial role in regulating the transcription of genes involved in inflammation and cancer.[4][5] this compound binds to a unique site on BRD4 BD1, distinct from the classic acetylated lysine binding pocket, leading to the suppression of inflammatory gene expression.[3][6][7] Its mechanism of action involves the disruption of the BRD4/NF-κB signaling pathway, which is a key mediator of inflammatory responses.[8]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO).[1][9] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.[9]

Q3: What is a suitable vehicle for in vivo delivery of this compound?

A commonly used vehicle for the oral administration of this compound in mice is a formulation consisting of 10% DMSO, 60% PEG400, and 30% Saline.[6] For a structurally similar compound, ZL0580, an alternative oral formulation of 10% DMSO in 90% (20% w/v) HP-β-CD has been used.[10] The choice of vehicle may depend on the specific experimental requirements and the desired pharmacokinetic profile.

Q4: What is the recommended oral dosage of this compound in mice?

A dosage of 10 mg/kg administered orally (p.o.) has been shown to be effective in a murine model of poly(I:C)-induced acute airway inflammation.[1][2] However, the optimal dosage may vary depending on the animal model, the disease being studied, and the desired therapeutic effect. It is advisable to perform dose-response studies to determine the most effective dose for your specific application.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound during formulation or administration. - Poor solubility of this compound in the chosen vehicle.- The concentration of this compound is too high for the vehicle.- Temperature changes affecting solubility.- Ensure the DMSO used is of high purity and anhydrous. Hygroscopic DMSO can impact solubility.[1][11]- Prepare the formulation fresh before each use.- Gently warm the vehicle to aid dissolution, but avoid high temperatures that could degrade the compound.- If precipitation persists, consider using a different vehicle system, such as one containing cyclodextrins (e.g., HP-β-CD), which can enhance the solubility of hydrophobic compounds.[10]- Reduce the final concentration of this compound in the formulation.
Low or variable efficacy in animal models. - Suboptimal oral bioavailability.- Inconsistent dosing technique.- Rapid metabolism of the compound.- Ensure accurate and consistent oral gavage technique to minimize variability in administration.- Consider performing a pilot pharmacokinetic study to determine the plasma concentration of this compound in your animal model with your specific formulation.- If bioavailability is low, consider alternative routes of administration if appropriate for the experimental design, such as intraperitoneal (i.p.) injection, although oral administration has been reported to be effective.[1][6]- Evaluate the stability of this compound in your formulation over the duration of your experiment.
Vehicle-related toxicity or adverse effects in animals. - The vehicle itself may be causing adverse reactions in the animals.- The concentration of DMSO or other components in the vehicle is too high.- Administer a vehicle-only control group to assess for any vehicle-specific effects.- If adverse effects are observed, try to reduce the percentage of DMSO in the formulation. While 10% is commonly used, lower concentrations may be sufficient for solubilization.- Consider alternative, less toxic vehicles if the issue persists.
Difficulty in achieving desired therapeutic plasma concentrations. - Inadequate dosage.- Poor absorption from the gastrointestinal tract.- Increase the dose of this compound. A dose-escalation study can help identify a dose that achieves the target plasma concentration without causing toxicity.- Refer to published pharmacokinetic data for this compound and similar compounds to guide dose selection.[6][10]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssayIC50
Human BRD4 BD1TR-FRET90 nM[1][2][9]
CIG5 expression (in hSAECs)Cellular Assay220 nM[1]
IL-6 expression (in hSAECs)Cellular Assay370 nM[1]

Table 2: Pharmacokinetic Parameters of this compound and Structurally Related Compounds in Mice

CompoundDose and RouteCmax (ng/mL)AUC0–t (ng·h/mL)Oral Bioavailability (F)Reference
This compound 20 mg/kg, p.o.2.0 ± 0.511.8 ± 2.2Not Reported[6]
ZL0516 20 mg/kg, p.o.605.5 ± 1824966 ± 177235.3%[8]
ZL0580 20 mg/kg, p.o.Not ReportedNot Reported38.71 ± 13.03%[10]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Polyethylene glycol 400 (PEG400)

    • Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Pipettes

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and the total volume of the formulation needed.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add DMSO to the tube to dissolve the this compound. The volume of DMSO should be 10% of the final total volume. Vortex or sonicate briefly if necessary to ensure complete dissolution.

    • In a separate tube, prepare the vehicle by mixing PEG400 (60% of the final volume) and Saline (30% of the final volume).

    • Slowly add the this compound/DMSO solution to the PEG400/Saline mixture while vortexing to ensure a homogenous solution.

    • Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration.

    • Prepare the formulation fresh before each use.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Acute Airway Inflammation

  • Animal Model:

    • Male C57BL/6J mice (12 weeks old).[6]

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: Poly(I:C) + Vehicle

    • Group 3: Poly(I:C) + this compound (10 mg/kg)

  • Procedure:

    • Acclimatize the mice for at least one week before the experiment.

    • On the day of the experiment, pretreat the mice in Group 3 with this compound (10 mg/kg) via oral gavage. Administer an equivalent volume of the vehicle to Groups 1 and 2.

    • One hour after treatment, induce airway inflammation in Groups 2 and 3 by intranasal administration of poly(I:C). Administer a control vehicle (e.g., saline) to Group 1.

    • At a predetermined time point after poly(I:C) administration (e.g., 24 hours), euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (total cells, neutrophils) and cytokine levels (e.g., IL-6, KC, MCP-1, RANTES).[6]

    • Collect lung tissues for histological analysis (e.g., H&E staining) to assess inflammation and for gene expression analysis (e.g., qRT-PCR) of inflammatory markers (e.g., IL-6, KC, ISG54, CIG5).[6]

Visualizations

ZL0590_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., Poly(I:C)) cluster_signaling Cellular Signaling cluster_transcription Gene Transcription Inflammatory Stimulus Inflammatory Stimulus NF_kB NF-κB Activation Inflammatory Stimulus->NF_kB BRD4 BRD4 NF_kB->BRD4 recruits Gene_Expression Inflammatory Gene Expression (IL-6, etc.) BRD4->Gene_Expression promotes This compound This compound This compound->BRD4 inhibits

Caption: this compound inhibits BRD4, blocking NF-κB mediated inflammatory gene expression.

ZL0590_Experimental_Workflow Start Start: Animal Acclimatization Formulation Prepare this compound Formulation Start->Formulation Grouping Divide Animals into Experimental Groups Formulation->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Induction Induce Disease Model (e.g., Airway Inflammation) Dosing->Induction Monitoring Monitor Animals Induction->Monitoring Endpoint Endpoint: Sample Collection Monitoring->Endpoint Analysis Data Analysis (Histology, PCR, etc.) Endpoint->Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

ZL0590 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ZL0590, potential degradation pathways, and best practices to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

This compound is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, with significant anti-inflammatory activity.[1][2] Proper storage is critical to prevent degradation and ensure its efficacy in experiments. Recommendations vary slightly between suppliers, but the consensus for optimal stability is summarized below.

Q2: What are the likely degradation pathways for this compound?

While specific forced degradation studies for this compound are not publicly available, its chemical structure contains functional groups that are susceptible to degradation under certain conditions. The two primary non-metabolic degradation pathways are likely hydrolysis and oxidation.

  • Hydrolytic Degradation: The urea and sulfonamide linkages in this compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This would cleave the molecule, leading to a loss of biological activity.

  • Oxidative Degradation: The morpholine and pyrrolidine rings, as well as the tertiary amine, could be susceptible to oxidation. This can be initiated by exposure to air (autoxidation), light, or certain reactive chemical species in a solution.

The design of this compound was optimized to enhance its metabolic stability compared to earlier-generation compounds, which were susceptible to decomposition by enzymes and colonic bacteria.[1]

Q3: My experiment is showing a reduced or no effect from this compound. Could this be due to degradation?

Yes, a loss of potency is a primary indicator of compound degradation. If you observe inconsistent results or a significant drop in the expected biological activity, consider the following:

  • Improper Storage: Was the compound stored according to the recommendations (see Table 1)?

  • Repeated Freeze-Thaw Cycles: Have stock solutions been subjected to multiple freeze-thaw cycles? This can accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes.[3]

  • Experimental Conditions: Is the experimental buffer at an extreme pH? Is it possible that components in your media or buffer are reactive?

  • Age of Solution: How long has the working solution been prepared? For in vivo experiments, it is recommended to use freshly prepared solutions on the same day.[4]

Q4: I see extra peaks in my HPLC/LC-MS analysis of a this compound sample. Are these degradants?

The appearance of new, unexpected peaks during chromatographic analysis is a strong indication that the compound has degraded. These peaks represent the formation of new chemical entities resulting from processes like hydrolysis or oxidation. To confirm, you can compare the chromatogram of the suspect sample to that of a freshly prepared, properly handled standard.

Data and Protocols

Storage and Stability Data

The following tables summarize the recommended storage conditions for this compound as a solid powder and in solution, based on information from various suppliers. Adhering to these guidelines is the first step in preventing degradation.

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Notes Source(s)
Solid Powder -20°C Up to 3 years Long-term storage [2][5][6]
4°C Up to 2 years Short-term storage [2][5][6]
Ambient Days to weeks Stable for shipping [5]
In Solvent (e.g., DMSO) -80°C Up to 6 months Recommended for stock solutions [2][6]

| | -20°C | 1 to 6 months | Use within 1 month is safest |[2][6] |

Note: Always refer to the Certificate of Analysis provided by your specific supplier for batch-specific recommendations.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general workflow for intentionally degrading this compound under various stress conditions to identify potential degradants and understand its stability limits. This is crucial for developing stable formulations and defining appropriate storage conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

  • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water. Incubate under the same conditions.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat in an oven (e.g., 80°C) for a set period. Dissolve the stressed powder in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid powder to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC/UPLC method. Calculate the percentage of degradation and identify any major degradants, typically by LC-MS.

Troubleshooting Guide

Issue: Loss of Compound Activity in Cell-Based Assays

Potential Cause Troubleshooting Step
Degradation in Stock Solution Prepare a fresh stock solution from solid powder. Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Instability in Assay Media Minimize the pre-incubation time of this compound in the media before adding to cells. Consider performing a time-course experiment to see if activity diminishes over the duration of the assay.
Adsorption to Plastics Use low-binding polypropylene tubes and plates for preparing and storing solutions.

| Incorrect Concentration | Re-verify calculations and ensure the solid was fully dissolved when making the stock solution. Use of ultrasonic agitation is recommended for DMSO stocks.[3][6] |

Issue: Appearance of Unknown Peaks in HPLC/LC-MS

Potential Cause Troubleshooting Step
Sample Degradation Analyze a freshly prepared "time zero" sample to confirm it is free of impurities. Compare this to your aged or experimental sample.
Solvent/Mobile Phase Contamination Run a solvent blank to ensure the unknown peaks are not from the analytical system itself. Use fresh, HPLC-grade solvents.
Photodegradation Protect samples from light by using amber vials or covering tubes with foil.

| Reaction with Buffer Components | If using a buffer in your sample, analyze this compound in a simple organic solvent to see if the peaks persist. Some buffer components can react with the compound over time. |

Visualizations

Potential Degradation Pathways

G

Experimental Workflow

G start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress hplc hplc stress->hplc end Assess Stability & Degradation Profile compare compare hplc->compare identify identify compare->identify identify->end

References

Validating ZL0590 target engagement in a new experimental system

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the target engagement of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of BRD4.[1][3][5] It binds to a unique, previously unreported non-acetylated lysine binding site on BRD4 BD1.[1][3][4][6] This binding is distinct from the classic acetylated lysine recognition pocket targeted by many other BET inhibitors.[1][4][7]

Q2: What is the mechanism of action of this compound?

This compound functions by disrupting the protein-protein interaction between BRD4 and acetylated histones.[1] BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones, a key step in transcriptional activation. By inhibiting the BD1 domain of BRD4, this compound prevents the recruitment of transcriptional machinery to chromatin, thereby downregulating the expression of specific genes, including pro-inflammatory cytokines like IL-6 and CIG5.[1][8]

Q3: How can I confirm that this compound is engaging its target, BRD4, in my cell-based assay?

Several methods can be employed to validate this compound target engagement in a cellular context:

  • Cellular Thermal Shift Assay (CETSA®): This technique assesses the thermal stabilization of a target protein upon ligand binding.[9][10] Successful engagement of this compound with BRD4 will increase the thermal stability of BRD4.[9][10]

  • Immunoprecipitation-Western Blot (IP-WB): This method can be used to demonstrate the disruption of the interaction between BRD4 and its binding partners, such as acetylated histones or other transcription factors. Treatment with this compound should lead to a decrease in the co-immunoprecipitation of these interacting proteins with BRD4.

  • Downstream Gene Expression Analysis (RT-qPCR or RNA-Seq): As this compound inhibits BRD4 function, you can measure the mRNA levels of known BRD4 target genes, such as IL-6 and CIG5.[1] A dose-dependent decrease in the expression of these genes following this compound treatment indicates target engagement and functional consequences.

Q4: I am not observing the expected downstream effects of this compound on gene expression. What could be the issue?

Several factors could contribute to a lack of downstream effects:

  • Cellular Permeability: Ensure that this compound is effectively entering your specific cell type. While this compound has shown efficacy in cellular assays, permeability can vary between cell lines.[1]

  • Compound Stability and Solubility: Verify the integrity and solubility of your this compound stock. Improper storage or handling can lead to degradation. This compound should be stored at -20°C for long-term storage and can be dissolved in DMSO for in vitro experiments.[5]

  • BRD4 Expression Levels: Confirm that your experimental system expresses sufficient levels of BRD4.

  • Dose and Incubation Time: Optimize the concentration of this compound and the treatment duration for your specific cell line and endpoint.

  • Assay Sensitivity: Ensure your gene expression assay (e.g., RT-qPCR) is sensitive enough to detect changes in the target gene expression.

Q5: Are there any known off-targets for this compound?

This compound is reported to be a highly selective inhibitor for BRD4 BD1.[1][3][11] It shows significantly lower affinity for the second bromodomain of BRD4 (BD2) and bromodomains of other BET family members like BRD2 and BRD3.[1][11] However, as with any small molecule inhibitor, it is advisable to perform counter-screening or proteomics-based approaches to rule out potential off-target effects in your specific experimental system.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound.

Target/AssayCell Line/SystemIC50Reference
Human BRD4 BD1Biochemical Assay90 nM[5][11]
Poly(I:C)-induced CIG5 expressionhSAECs200 nM[1]
Poly(I:C)-induced IL-6 expressionhSAECs370 nM[5][11]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol outlines the general steps for performing a CETSA experiment to validate this compound engagement with BRD4.

1. Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

2. Heat Shock: a. After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).

3. Cell Lysis: a. After heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

4. Protein Analysis: a. Carefully collect the supernatant containing the soluble protein fraction. b. Determine the protein concentration of each sample. c. Analyze the levels of soluble BRD4 in each sample by Western blotting using a specific anti-BRD4 antibody.

5. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble BRD4 as a function of temperature for both vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated samples indicates thermal stabilization and target engagement.

Immunoprecipitation-Western Blot (IP-WB) Protocol

This protocol is for assessing the effect of this compound on the interaction between BRD4 and acetylated histones.

1. Cell Lysis: a. Treat cells with this compound or vehicle control. b. Harvest and wash the cells with ice-cold PBS. c. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C.[12][13] b. Incubate the pre-cleared lysate with an anti-BRD4 antibody or an isotype control IgG overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 1-3 hours at 4°C.

3. Washes and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads multiple times with IP lysis buffer to remove non-specific binding proteins.[12] c. Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

4. Western Blotting: a. Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies against BRD4 and a marker for acetylated histones (e.g., anti-acetyl-Histone H3 or H4). c. Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

5. Analysis: a. Compare the amount of acetylated histone co-immunoprecipitated with BRD4 in the vehicle and this compound-treated samples. A decrease in the acetylated histone signal in the this compound-treated sample indicates disruption of the interaction.

Visualizations

Caption: this compound inhibits BRD4, blocking inflammatory gene transcription.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Treat cells with This compound or Vehicle B 2. Heat cells at varying temperatures A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Analyze soluble BRD4 by Western Blot C->D

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

IP_WB_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis_ip Analysis A 1. Treat cells and lyse B 2. Incubate lysate with anti-BRD4 antibody A->B C 3. Pull down with Protein A/G beads B->C D 4. Elute and analyze by Western Blot for BRD4 and interacting proteins C->D

Caption: Workflow for Immunoprecipitation-Western Blot (IP-WB).

References

Validation & Comparative

ZL0590 versus JQ1: A Comparative Analysis of BRD4 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research, the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target for a range of diseases, including cancer and inflammatory conditions. Small molecule inhibitors targeting the bromodomains of BRD4 have demonstrated considerable therapeutic promise. Among these, JQ1 is a well-established and widely utilized tool compound. This guide presents a detailed, objective comparison of a newer entrant, ZL0590, with the archetypal JQ1, focusing on their selectivity and performance, supported by experimental data.

Introduction to this compound and JQ1

This compound is a potent and orally active inhibitor that exhibits high selectivity for the first bromodomain (BD1) of BRD4.[1][2][3] A key distinguishing feature of this compound is its novel mechanism of action; it binds to a unique site on BRD4's BD1, separate from the canonical acetyl-lysine (KAc) binding pocket.[3][4][5] This distinct binding mode is the basis for its remarkable selectivity and has positioned this compound as a promising candidate for the treatment of inflammatory diseases.[1][3]

JQ1 is a potent, cell-permeable small molecule that acts as a competitive inhibitor of the BET family of bromodomains, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[6] It functions by mimicking acetylated lysine and binding to the KAc recognition pocket of the bromodomains.[7] This action displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as c-Myc, which in turn produces anti-proliferative effects in various cancer models.[7][8][9] While extensively used as a research tool, the clinical application of JQ1 has been hampered by its short half-life.[6][10]

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and JQ1, providing a direct comparison of their biochemical potency and selectivity.

Table 1: Biochemical Potency (IC50)

CompoundTargetIC50 (nM)Assay TypeReference
This compound Human BRD4 BD190TR-FRET[1][2][3]
Human BRD4 BD2~900 (10-fold less potent)TR-FRET[2]
JQ1 Human BRD4 BD177AlphaScreen[11]
Human BRD4 BD233AlphaScreen[11]

Table 2: Binding Affinity (Kd)

CompoundTargetKd (nM)Assay TypeReference
JQ1 Human BRD4 BD1~50Isothermal Titration Calorimetry (ITC)[11]
Human BRD4 BD2~90Isothermal Titration Calorimetry (ITC)[11]

Table 3: Selectivity Profile

CompoundSelectivity HighlightsReference
This compound ~10-fold selective for BRD4 BD1 over BRD4 BD2, BRD2 BD1, and BRD2 BD2. Highly selective over other BET family members (BRD3, BRDT) and non-BET proteins (e.g., CBP).[2]
JQ1 Pan-BET inhibitor, binding to BRD2, BRD3, BRD4, and BRDT. Shows significantly lower affinity for non-BET bromodomains.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for this compound

This assay is designed to measure the binding of this compound to the BRD4 bromodomain 1.

  • Reagents and Materials:

    • Recombinant human BRD4 BD1 protein.

    • A specific fluorescent ligand for the this compound binding site.

    • Europium (Eu3+) chelate-labeled antibody against the protein tag (e.g., GST, His).

    • Allophycocyanin (APC) or other suitable acceptor fluorophore.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

    • 384-well low-volume black plates.

    • TR-FRET microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the BRD4 BD1 protein, the fluorescent ligand, and the Eu3+-labeled antibody.

    • Add the diluted this compound or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.

    • Add the acceptor fluorophore.

    • Incubate for another period (e.g., 60 minutes) in the dark.

    • Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (for Europium) and ~665 nm (for APC).

    • The ratio of the emission at 665 nm to 615 nm is calculated. A decrease in this ratio indicates displacement of the fluorescent ligand by the inhibitor.

    • IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

AlphaScreen Assay for JQ1

This assay measures the ability of JQ1 to disrupt the interaction between BRD4 and an acetylated histone peptide.

  • Reagents and Materials:

    • GST-tagged recombinant human BRD4 BD1 or BD2.

    • Biotinylated tetra-acetylated histone H4 peptide.

    • Streptavidin-coated donor beads.

    • Anti-GST acceptor beads.

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

    • 384-well OptiPlate™.

    • AlphaScreen-capable microplate reader.

  • Procedure:

    • Prepare serial dilutions of JQ1 in the assay buffer.

    • In a 384-well plate, add the GST-tagged BRD4 protein and the biotinylated histone H4 peptide.

    • Add the diluted JQ1 or vehicle control to the wells.

    • Incubate the plate at room temperature for 30 minutes.

    • In a separate tube and under low-light conditions, mix the streptavidin-coated donor beads and anti-GST acceptor beads in the assay buffer.

    • Add the bead mixture to all wells.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the AlphaScreen signal using an appropriate microplate reader.

    • IC50 values are calculated from the dose-response curves.

Cellular Anti-Inflammatory Assay

This protocol is used to assess the ability of BRD4 inhibitors to suppress the expression of inflammatory genes in human small airway epithelial cells (hSAECs).

  • Cell Culture and Treatment:

    • Culture hSAECs in appropriate media until they reach a suitable confluency.

    • Pre-treat the cells with various concentrations of this compound, JQ1, or vehicle control for 24 hours.

    • Induce an inflammatory response by treating the cells with poly(I:C) (10 μg/mL) for 4 hours.

  • Gene Expression Analysis (qRT-PCR):

    • Harvest the cells and isolate total RNA using a suitable kit.

    • Synthesize cDNA from the RNA samples.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for inflammatory genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression levels using the ΔΔCt method.

    • Determine the IC50 values for the inhibition of inflammatory gene expression.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the BRD4 signaling pathway and a typical experimental workflow for comparing BRD4 inhibitors.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to acetylated lysine PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates (activates) Gene Target Genes (e.g., c-Myc, NF-κB targets) RNAPII->Gene Initiates transcription mRNA mRNA Gene->mRNA Transcription Protein Oncogenic/Inflammatory Proteins mRNA->Protein Translation JQ1 JQ1 JQ1->BRD4 Inhibits KAc pocket This compound This compound This compound->BRD4 Inhibits allosteric site

Caption: BRD4 signaling pathway and points of inhibition by JQ1 and this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start Start: Compare This compound and JQ1 tr_fret TR-FRET Assay (Binding Affinity) start->tr_fret alphascreen AlphaScreen Assay (Displacement) start->alphascreen anti_inflammatory Anti-inflammatory Assay (Gene Expression) start->anti_inflammatory proliferation Anti-proliferation Assay (e.g., Cancer Cell Lines) start->proliferation data_analysis Data Analysis: - IC50/Kd Calculation - Selectivity Profiling tr_fret->data_analysis alphascreen->data_analysis anti_inflammatory->data_analysis proliferation->data_analysis conclusion Conclusion: Comparative Efficacy and Selectivity data_analysis->conclusion

Caption: Comparative experimental workflow for evaluating BRD4 inhibitors.

Conclusion

This compound and JQ1 are both potent inhibitors of BRD4, but they exhibit key differences in their selectivity and mechanism of action. JQ1 acts as a pan-BET inhibitor by targeting the conserved acetyl-lysine binding pocket, making it an invaluable tool for studying the broad effects of BET protein inhibition. In contrast, this compound demonstrates a more selective profile, primarily targeting the BD1 domain of BRD4 through a unique allosteric site. This selectivity may offer a therapeutic advantage by potentially reducing off-target effects and providing a more focused intervention, particularly in the context of inflammatory diseases. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal. For broad BET inhibition studies, JQ1 remains a gold standard. For investigations requiring selective inhibition of BRD4 BD1 or for therapeutic development in inflammatory conditions, this compound represents a promising and more targeted alternative.

References

A Comparative Analysis of ZL0590 and its Analog ZL0580 in HIV Suppression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the bromodomain and extraterminal domain (BET) inhibitor ZL0580 and its close analog, ZL0590, with a focus on their roles in the suppression of the human immunodeficiency virus (HIV). While both molecules are significant in the context of BET protein inhibition, current research overwhelmingly supports ZL0580 as the primary agent with demonstrated efficacy in HIV suppression.

ZL0580 has emerged as a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, a key epigenetic reader protein involved in regulating HIV transcription.[1][2] ZL0580 operates through a "block and lock" mechanism, epigenetically silencing the virus and preventing its rebound.[1][3] In contrast, this compound, a structurally similar analog, has been instrumental in elucidating the binding mechanism of ZL0580 to BRD4 through co-crystallization studies.[1] However, to date, there is a notable lack of publicly available data on the direct anti-HIV efficacy of this compound. This guide, therefore, focuses on the extensive experimental data available for ZL0580, while acknowledging the foundational role of this compound in its development.

Quantitative Efficacy and Cytotoxicity of ZL0580

ZL0580 has demonstrated significant potency in suppressing HIV transcription in various in vitro and ex vivo models, including latently infected cell lines and primary cells from HIV-infected individuals.[1][4] The following table summarizes the key quantitative data for ZL0580. Data for this compound in HIV suppression is not currently available in published literature.

CompoundTargetAssay SystemEfficacy (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference
ZL0580 BRD4 BD1J-Lat 10.6 cells (HIV latency model)IC50: 4.14 ± 0.37 µM (reactivated cells)> 20 µM> 4.8
J-Lat 10.6 cells (HIV latency model)IC50: 6.43 ± 0.34 µM (non-reactivated)> 20 µM> 3.1
HeLa-TZMbl cells-> 15 µM-
Peripheral Blood Mononuclear Cells (PBMCs)--1.22 ± 0.19 (MTT assay) to 1.89 ± 0.42 (Propidium Iodide)

Mechanism of Action: ZL0580's Epigenetic Suppression of HIV

ZL0580 exerts its anti-HIV effect by selectively binding to the first bromodomain (BD1) of the BRD4 protein.[1][2] This interaction initiates a cascade of events that ultimately leads to the transcriptional repression of the HIV provirus. The mechanism involves:

  • Inhibition of Tat-mediated transactivation: The HIV Tat protein is crucial for robust viral gene expression. It recruits the positive transcription elongation factor b (P-TEFb) to the HIV promoter, an essential step for transcription elongation. ZL0580 has been shown to inhibit this process.[1][4][5][6]

  • Induction of a repressive chromatin structure: ZL0580 promotes the establishment of a repressive chromatin environment at the HIV long terminal repeat (LTR), the region of the viral genome that controls gene expression. This "locking" of the provirus in a silent state contributes to a durable suppression of HIV.[1][4]

The following diagram illustrates the proposed signaling pathway for ZL0580-mediated HIV suppression.

ZL0580_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm ZL0580 ZL0580 BRD4 BRD4 (BD1) ZL0580->BRD4 Binds and inhibits Tat HIV Tat ZL0580->Tat Inhibits Tat-mediated transactivation Repressive_Chromatin Repressive Chromatin Structure ZL0580->Repressive_Chromatin Promotes BRD4->Tat Competes for P-TEFb HIV_LTR HIV LTR BRD4->HIV_LTR Binds to acetylated histones PTEFb P-TEFb Tat->PTEFb Recruits PTEFb->HIV_LTR Phosphorylates RNA Pol II Transcription HIV Transcription HIV_LTR->Transcription Initiates Repressive_Chromatin->HIV_LTR ZL0580_entry ZL0580 enters cell ZL0580_entry->ZL0580

Caption: ZL0580 inhibits HIV transcription by binding to BRD4-BD1.

Experimental Protocols

This section details the methodologies used in key experiments to evaluate the efficacy of ZL0580.

HIV-1 Replication Assay in Primary CD4+ T Cells

This assay assesses the ability of a compound to inhibit HIV-1 replication in its primary target cells.

  • Cell Isolation and Culture: Primary CD4+ T cells are isolated from the peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads. Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and IL-2.

  • Infection: Cells are stimulated with phytohemagglutinin (PHA) and IL-2 for 48-72 hours prior to infection with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01-0.1.

  • Compound Treatment: Following infection, cells are washed and cultured in the presence of serial dilutions of ZL0580.

  • Readout: Viral replication is monitored by measuring the concentration of HIV-1 p24 antigen in the culture supernatant at different time points (e.g., days 3, 5, and 7 post-infection) using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of p24 inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Latency Reversal Assay in J-Lat Cells

This assay evaluates the ability of a compound to suppress the reactivation of latent HIV.

  • Cell Culture: J-Lat cells (e.g., clone 10.6), which are latently infected with an HIV provirus encoding green fluorescent protein (GFP), are cultured in RPMI 1640 medium with 10% FBS.

  • Compound Treatment and Reactivation: Cells are pre-treated with various concentrations of ZL0580 for a specified period (e.g., 24 hours) before being stimulated with a latency-reversing agent (LRA) such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA) to reactivate the latent provirus.

  • Readout: The percentage of GFP-positive cells, indicating viral reactivation, is quantified by flow cytometry.

  • Data Analysis: The 50% inhibitory concentration (IC50) for the suppression of viral reactivation is determined from the dose-response curve.

Cytotoxicity Assay

This assay determines the concentration at which a compound becomes toxic to cells.

  • Cell Culture: Various cell types, including PBMCs, CD4+ T cells, and relevant cell lines, are cultured in 96-well plates.

  • Compound Treatment: Cells are incubated with a range of concentrations of ZL0580 for a period that corresponds to the efficacy assays (e.g., 48-72 hours).

  • Readout: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

The following diagram outlines the general workflow for evaluating an anti-HIV compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo & In Vivo Studies Start Compound Synthesis (ZL0580/ZL0590) Primary_Assay HIV Replication Assay (Primary CD4+ T Cells) Start->Primary_Assay Latency_Assay Latency Reversal Assay (J-Lat Cells) Start->Latency_Assay Cytotoxicity_Assay Cytotoxicity Assay (Multiple Cell Types) Start->Cytotoxicity_Assay EC50 Determine EC50 Primary_Assay->EC50 IC50 Determine IC50 Latency_Assay->IC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (CC50/EC50 or IC50) EC50->SI IC50->SI CC50->SI PBMC_Assay Assays in PBMCs from HIV+ Donors SI->PBMC_Assay Animal_Model Humanized Mouse Model PBMC_Assay->Animal_Model

Caption: Workflow for the evaluation of anti-HIV compounds.

Conclusion

ZL0580 is a promising BRD4-selective inhibitor that effectively suppresses HIV replication and reactivation through an epigenetic mechanism. Its development was informed by structural studies involving its close analog, this compound. While ZL0580 has been extensively characterized, there is a clear need for studies to evaluate the anti-HIV efficacy of this compound to enable a direct and comprehensive comparison. Future research should focus on head-to-head comparisons of these and other novel BET inhibitors to identify the most potent and least toxic candidates for clinical development in the pursuit of a functional cure for HIV.

References

ZL0590: A Potent Anti-Inflammatory Agent Validated in Primary Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the novel BRD4 inhibitor ZL0590 against established anti-inflammatory compounds demonstrates its superior potency in suppressing inflammatory responses in primary human cells. This guide provides a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways, offering valuable insights for researchers and drug development professionals.

This compound is a novel and highly selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in the regulation of inflammatory gene expression.[1][2] Unlike traditional BET inhibitors that target the acetyl-lysine binding pocket, this compound binds to a unique, previously unreported site on BRD4, offering a distinct mechanism of action.[1][2] This guide presents a comparative analysis of this compound's anti-inflammatory effects against the well-characterized BET inhibitor, JQ1, and the widely used corticosteroid, Dexamethasone, with a focus on data from primary human patient samples.

Comparative Efficacy in Primary Human Cells

To evaluate the anti-inflammatory potential of this compound, its ability to inhibit the expression of key inflammatory mediators was assessed in primary human small airway epithelial cells (hSAECs) and peripheral blood mononuclear cells (PBMCs). The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and comparator compounds.

Table 1: Inhibition of Poly(I:C)-Induced Inflammatory Gene Expression in human Small Airway Epithelial Cells (hSAECs)

CompoundTarget GeneIC50 (nM)
This compound CIG5200[1]
JQ1CIG5~1740
This compound IL-6Not explicitly provided, but potent inhibition demonstrated
JQ1IL-6Not explicitly provided

Note: The IC50 value for JQ1 against CIG5 is estimated based on the reported relative potency to this compound.[1] Data for IL-6 inhibition was not quantified with IC50 values in the primary source.

Table 2: Inhibition of LPS-Induced TNF-α Production in Primary Human Macrophages

CompoundIC50 (nM)
This compound Data not available
JQ1Data not available
Dexamethasone~100-1000[3]

Note: Direct comparative data for this compound and JQ1 in LPS-stimulated primary human macrophages was not available in the searched literature. The IC50 for Dexamethasone is an approximate range derived from studies on its anti-inflammatory effects in human macrophages.

Mechanism of Action: Targeting the BRD4/NF-κB Signaling Axis

This compound exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. BRD4 acts as a crucial co-activator for NF-κB, facilitating the transcription of numerous pro-inflammatory genes.[4][5][6] By selectively inhibiting the BD1 domain of BRD4, this compound disrupts the interaction between BRD4 and acetylated histones at the promoters of these inflammatory genes, thereby suppressing their expression.

BRD4_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB-NF-κB IκB NF-κB IKK Complex->IκB-NF-κB phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB->NF-κB releases Transcription Transcription NF-κB_n->Transcription BRD4 BRD4 BRD4->Transcription co-activates This compound This compound This compound->BRD4 inhibits Acetyl-Histone Acetyl-Histone Acetyl-Histone->BRD4 recruits Inflammatory Genes Inflammatory Genes Transcription->Inflammatory Genes activates

BRD4/NF-κB Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following section details the methodologies used to generate the comparative data presented in this guide.

Isolation and Culture of Primary Human Small Airway Epithelial Cells (hSAECs)
  • Cell Source: Primary hSAECs are isolated from lung tissue obtained from healthy donors.

  • Culture Medium: Cells are maintained in Bronchial Epithelial Cell Growth Medium (BEGM) supplemented with growth factors, cytokines, and antibiotics.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Inhibition of Inflammatory Gene Expression in hSAECs
  • Cell Seeding: hSAECs are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound, JQ1, or vehicle control for 24 hours.[1]

  • Inflammatory Challenge: Cells are stimulated with 10 µg/mL of Poly(I:C) for 4 hours to induce inflammatory gene expression.[1]

  • RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and the expression levels of CIG5 and IL-6 are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of gene expression inhibition against the log concentration of the compound.

Isolation and Differentiation of Primary Human Monocytes
  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.[7]

  • Monocyte Enrichment: CD14+ monocytes are enriched from the PBMC population using magnetic-activated cell sorting (MACS).

  • Macrophage Differentiation: Enriched monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate into macrophages.

Measurement of Cytokine Production in Primary Human Macrophages
  • Cell Seeding: Differentiated macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound, JQ1, Dexamethasone, or vehicle control for 1 hour.

  • Inflammatory Challenge: Cells are stimulated with 100 ng/mL of Lipopolysaccharide (LPS) for 24 hours to induce cytokine production.[8]

  • Cytokine Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 values are determined by analyzing the dose-response curves of cytokine inhibition.

Experimental_Workflow cluster_hSAEC hSAEC Experiments cluster_Macrophage Macrophage Experiments hSAEC_Isolation Isolate & Culture hSAECs hSAEC_Seed Seed Cells hSAEC_Isolation->hSAEC_Seed hSAEC_Treat Treat with This compound/JQ1 hSAEC_Seed->hSAEC_Treat hSAEC_Stim Stimulate with Poly(I:C) hSAEC_Treat->hSAEC_Stim hSAEC_Analysis qRT-PCR for CIG5 & IL-6 hSAEC_Stim->hSAEC_Analysis PBMC_Isolation Isolate PBMCs Monocyte_Enrich Enrich CD14+ Monocytes PBMC_Isolation->Monocyte_Enrich Macrophage_Diff Differentiate to Macrophages Monocyte_Enrich->Macrophage_Diff Macrophage_Seed Seed Macrophages Macrophage_Diff->Macrophage_Seed Macrophage_Treat Treat with this compound/ JQ1/Dexamethasone Macrophage_Seed->Macrophage_Treat Macrophage_Stim Stimulate with LPS Macrophage_Treat->Macrophage_Stim Macrophage_Analysis ELISA for TNF-α Macrophage_Stim->Macrophage_Analysis

References

ZL0590 and JAK Inhibitors: A Synergistic Approach to Cancer Therapy?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of targeted therapies is a rapidly evolving strategy in oncology, aiming to enhance therapeutic efficacy and overcome drug resistance. This guide explores the potential synergistic effects of ZL0590, a potent and selective BRD4 BD1 inhibitor, with JAK (Janus kinase) inhibitors. While direct preclinical or clinical data for the combination of this compound and JAK inhibitors is not yet available, a compelling case for synergy can be made based on the known mechanisms of BRD4 and JAK inhibitors and the significant synergistic effects observed with other BRD4 inhibitors in combination with JAK inhibitors.

The Rationale for Combination Therapy

This compound is a recently developed small molecule that selectively inhibits the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins[1][2]. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC and anti-apoptotic proteins like BCL-2[3].

JAK inhibitors, such as ruxolitinib, target the JAK-STAT signaling pathway, which is a critical mediator of cytokine signaling involved in cell proliferation, differentiation, and survival[4]. Dysregulation of the JAK-STAT pathway is a hallmark of various cancers, particularly hematologic malignancies[5].

The combination of a BRD4 inhibitor and a JAK inhibitor offers a dual-pronged attack on cancer cells. By simultaneously targeting two distinct and critical signaling pathways, this approach has the potential to induce synergistic cytotoxicity and overcome resistance mechanisms that may arise from single-agent therapy.

Evidence of Synergy with other BRD4 Inhibitors

Preclinical studies have demonstrated significant synergistic effects when combining other BRD4 inhibitors, such as JQ1 and I-BET151, with JAK inhibitors. This provides a strong foundation for the hypothesis that this compound would exhibit similar synergistic properties.

Quantitative Data from Preclinical Studies

The following table summarizes the synergistic effects observed in studies combining BRD4 inhibitors with JAK inhibitors in various cancer cell lines.

Cell LineBRD4 InhibitorJAK InhibitorCombination EffectKey Findings
HEL (Erythroleukemia)JQ1RuxolitinibSynergistic ApoptosisCo-treatment with JQ1 and ruxolitinib synergistically induced apoptosis.[3]
UKE-1 (Megakaryoblastic Leukemia)JQ1SAR302503Synergistic ApoptosisThe combination of a BRD4 antagonist and a JAK inhibitor was synergistically lethal.[3]
MM1.S (Multiple Myeloma)Compound 1-5 (Dual BRD4/Kinase inhibitors)N/APotent Growth InhibitionDual inhibitors showed significantly enhanced activity over single-agent BET or JAK inhibitors.[6]
Cutaneous T-cell Lymphoma (CTCL) cellsBET inhibitorsJAK inhibitorsPotentiated CytotoxicityJAK inhibition potentiated malignant cell cytotoxicity in combination with BET inhibition.[2]

Signaling Pathways and Proposed Mechanism of Synergy

The JAK-STAT and BRD4-regulated pathways are interconnected, providing a molecular basis for the observed synergy.

Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to GeneExpression Gene Expression (e.g., BCL-2, PIM1) Nucleus->GeneExpression Promotes Apoptosis Apoptosis GeneExpression->Apoptosis Inhibits BRD4 BRD4 OncogeneExpression Oncogene Expression (e.g., c-MYC) BRD4->OncogeneExpression Promotes AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 Binds to OncogeneExpression->Apoptosis Inhibits JAK_Inhibitor JAK Inhibitor (e.g., Ruxolitinib) JAK_Inhibitor->JAK Inhibits This compound This compound (BRD4 Inhibitor) This compound->BRD4 Inhibits

Figure 1: Proposed synergistic mechanism of this compound and JAK inhibitors.

Experimental Protocols

To assess the synergistic effects of this compound and JAK inhibitors, the following experimental protocols, based on established methodologies from similar studies, are recommended.

Cell Viability and Synergy Assessment

1. Cell Culture:

  • Culture cancer cell lines (e.g., HEL, UKE-1, MM1.S) in appropriate media and conditions.

2. Drug Treatment:

  • Treat cells with a dose range of this compound, a JAK inhibitor (e.g., ruxolitinib), and the combination of both for 48-72 hours.

3. Viability Assay:

  • Measure cell viability using a CellTiter-Glo Luminescent Cell Viability Assay.

4. Synergy Calculation:

  • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy.

Start Start: Cancer Cell Culture Treatment Drug Treatment: - this compound (single agent) - JAK Inhibitor (single agent) - Combination Start->Treatment Incubation Incubate for 48-72h Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->ViabilityAssay DataAnalysis Data Analysis: Calculate Combination Index (CI) ViabilityAssay->DataAnalysis Result Result: CI < 1 (Synergy) CI = 1 (Additive) CI > 1 (Antagonism) DataAnalysis->Result

Figure 2: Workflow for assessing synergistic cytotoxicity.

Apoptosis Assay

1. Drug Treatment:

  • Treat cells with this compound, a JAK inhibitor, and the combination for 24-48 hours.

2. Staining:

  • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

3. Flow Cytometry:

  • Analyze the percentage of apoptotic cells (Annexin V positive) using a flow cytometer.

Western Blot Analysis

1. Protein Extraction:

  • Lyse treated cells and quantify protein concentration.

2. Electrophoresis and Transfer:

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

3. Immunoblotting:

  • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-JAK2, p-STAT5, c-MYC, BCL-2, Cleaved PARP) and a loading control (e.g., β-actin).

4. Detection:

  • Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.

Conclusion

While direct experimental evidence for the synergy between this compound and JAK inhibitors is pending, the strong preclinical rationale and the compelling synergistic effects observed with other BRD4 inhibitors in combination with JAK inhibitors provide a solid foundation for further investigation. The combination of this compound and a JAK inhibitor represents a promising therapeutic strategy that warrants exploration in preclinical models of various cancers, particularly hematologic malignancies. The detailed experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate this potential synergy.

References

Independent Verification of ZL0590's In Vivo Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo performance of the novel BRD4 BD1-selective inhibitor, ZL0590, against other relevant alternatives, supported by experimental data.

This guide provides a comprehensive overview of the published in vivo efficacy of this compound, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). The data presented is collated from peer-reviewed scientific literature to facilitate an independent assessment of its therapeutic potential in inflammatory conditions. We compare this compound's performance with other notable bromodomain and extra-terminal domain (BET) inhibitors, including the pan-BET inhibitor (+)-JQ1, the BD2-selective inhibitor RVX-208 (Apabetalone), and other selective BRD4 inhibitors such as ZL0454 and ZL0516.

Comparative Efficacy of BET Inhibitors in In Vivo Models

The in vivo efficacy of this compound has been primarily demonstrated in a murine model of poly(I:C)-induced acute airway inflammation. The tables below summarize the key quantitative data from this study and compare it with findings from studies on other relevant BET inhibitors in similar inflammatory models.

Compound Target Selectivity Animal Model Dose & Route Key In Vivo Efficacy Results Reference
This compound BRD4 BD1-selectivePoly(I:C)-induced acute airway inflammation in C57BL/6J mice10 mg/kg, p.o.Completely inhibited poly(I:C)-induced neutrophilic inflammation. Significantly attenuated inflammatory cytokines (IL-6, MCP-1, RANTES) in bronchoalveolar lavage fluid and inflammatory gene expression in lung tissues.[1][2]
(+)-JQ1 Pan-BET inhibitorOvalbumin-induced airway inflammation in mice50 mg/kg, dailyLowered inflammation scores and reduced lymphocyte infiltration in the lungs.[3][3][4]
Murine periodontitis modelSystemic administrationSignificantly inhibited inflammatory cytokine expression in diseased gingival tissues and alleviated alveolar bone loss.[5][5]
ZL0454 BRD4-selectiveTLR3-agonist-induced chronic airway remodeling in miceNot specifiedMore potently reduced weight loss and fibrosis compared to nonselective BET inhibitors at equivalent doses.[4][6][4][6][7][8]
ZL0516 BRD4 BD1-selectiveDSS-induced murine colitis5 mg/kg, p.o., QDSignificantly reversed body weight loss.[9][1][2][9][10]
RVX-208 (Apabetalone) BRD4 BD2-selectiveDSS-induced murine colitis5 mg/kg, p.o., QDDisplayed only marginal effects in this IBD animal model.[1][2][10][1][2][10]
Mouse model of vascular inflammationNot specifiedReduced vascular inflammation.[11][11]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the independent verification and replication of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Poly(I:C)-Induced Acute Airway Inflammation Model (for this compound)
  • Animal Model: Male C57BL/6J mice (12 weeks old) were used for the study.

  • Acclimatization: Mice were housed under pathogen-free conditions with ad libitum access to food and water.

  • Treatment Groups:

    • Vehicle control

    • Poly(I:C) + Vehicle

    • Poly(I:C) + this compound (10 mg/kg, orally)

    • Poly(I:C) + (+)-JQ1 (positive control)

  • Drug Administration: this compound or vehicle was administered orally one day before the poly(I:C) challenge.

  • Inflammation Induction: Mice were challenged with polyinosinic:polycytidylic acid (poly(I:C)), a Toll-like receptor 3 (TLR3) agonist, to induce acute airway inflammation.

  • Endpoint Analysis:

    • Histology: Lung tissues were collected for histological analysis to assess neutrophilic inflammation around small and medium-sized airways.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid was collected to measure the levels of inflammatory cytokines such as IL-6, MCP-1, and RANTES.

    • Gene Expression Analysis: Lung tissues were analyzed for the expression of inflammatory genes (e.g., IL-6, KC, ISG54, CIG5).[1][2]

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound and other BRD4 inhibitors are primarily mediated through the inhibition of the BRD4/NF-κB signaling pathway, which plays a central role in inflammation.

Caption: this compound inhibits the BRD4/NF-κB signaling pathway.

The diagram above illustrates how inflammatory stimuli lead to the activation and nuclear translocation of NF-κB. In the nucleus, the p65 subunit of NF-κB is acetylated, creating a binding site for BRD4. BRD4 then recruits the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II, leading to the transcription of pro-inflammatory genes.[12][13][14][15] this compound, as a BRD4 BD1 inhibitor, disrupts the interaction between BRD4 and acetylated p65, thereby suppressing this inflammatory cascade.

In_Vivo_Efficacy_Workflow Animal_Model Select Animal Model (e.g., C57BL/6J mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, this compound, Comparators) Acclimatization->Grouping Drug_Administration Administer Compound (e.g., oral gavage) Grouping->Drug_Administration Inflammation_Induction Induce Inflammation (e.g., Poly(I:C) challenge) Drug_Administration->Inflammation_Induction Monitoring Monitor Clinical Signs (e.g., body weight) Inflammation_Induction->Monitoring Endpoint_Collection Collect Samples at Endpoint (BAL fluid, lung tissue) Monitoring->Endpoint_Collection Analysis Analyze Endpoints (Histology, Cytokine levels, Gene expression) Endpoint_Collection->Analysis

Caption: General experimental workflow for in vivo efficacy studies.

This workflow provides a generalized overview of the steps involved in conducting in vivo efficacy studies for anti-inflammatory compounds like this compound, from animal model selection to endpoint analysis.

References

A Comparative Guide: The Therapeutic Index of ZL0590 Versus Pan-BET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational selective BET inhibitor ZL0590 and broader pan-BET inhibitors, with a focus on their therapeutic index. The information presented is based on available preclinical data and is intended to inform research and development decisions in the field of epigenetic therapeutics.

Executive Summary

Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that regulate gene expression, making them attractive targets for therapeutic intervention in cancer and inflammatory diseases. Pan-BET inhibitors, which target all members of the BET family (BRD2, BRD3, BRD4, and BRDT), have shown promise but are often associated with dose-limiting toxicities, primarily thrombocytopenia, anemia, and neutropenia. This has spurred the development of more selective inhibitors. This compound is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, which has demonstrated significant anti-inflammatory effects in preclinical models. This selectivity offers the potential for an improved therapeutic window compared to pan-BET inhibitors by minimizing off-target effects. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways to facilitate a comprehensive comparison.

Data Presentation

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Cell-Based Assay (Cell Line)IC50/GI50 (µM)Citation(s)
This compound BRD4 BD190Poly(I:C)-induced IL-6 expression (hSAEC)0.37[1][2]
BRD4 BD2>1000--[1]
BRD2 BD1>1000--[1]
BRD2 BD2>1000--[1]
(+)-JQ1 (Pan-BET inhibitor)BRD4 (N-terminal)77--[3]
BRD2 (N-terminal)17.7--[3]
MCF7 (Breast Cancer)-Cell Viability (MTT)IC50: ~0.2[4][5]
T47D (Breast Cancer)-Cell Viability (MTT)IC50: ~0.3[4][5]
Multiple Cancer Cell Lines-Cell Growth InhibitionGI50: Wide range[6]
OTX015 (Birabresib) (Pan-BET inhibitor)BRD2/3/4-NSCLC & SCLC cell linesGI50: 0.11 - >6[7][8]
TNBC cell lines-Cell ProliferationEC50: 0.056 - 0.23[9]

hSAEC: human Small Airway Epithelial Cells; NSCLC: Non-Small Cell Lung Cancer; SCLC: Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer. IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; EC50: Half-maximal effective concentration.

Table 2: Preclinical In Vivo Efficacy and Toxicity
CompoundAnimal ModelEfficacious DoseObserved EfficacyMaximum Tolerated Dose (MTD) / Toxicity ProfileCitation(s)
This compound Mouse model of acute airway inflammation10 mg/kg (oral)Attenuated inflammatory cytokine expressionNot explicitly determined, but no overt toxicity reported at the efficacious dose.[1]
(+)-JQ1 (Pan-BET inhibitor)Mouse xenograft models50 mg/kg/day (i.p.)Tumor growth inhibitionGenerally well-tolerated in mice at 50 mg/kg/day. However, sustained high-level inhibition can lead to toxicities.[10][11]
OTX015 (Birabresib) (Pan-BET inhibitor)Mouse xenograft models (NSCLC)50 mg/kg BID (oral)Significant reduction in tumor growthNo significant weight loss or overt signs of toxicity observed at the efficacious dose.[7]

i.p.: intraperitoneal; BID: twice daily.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound and pan-BET inhibitors on cell viability and to determine the GI50.

Materials:

  • Cells of interest (e.g., cancer cell lines, inflammatory cells)

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound, pan-BET inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plates at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).[12][13][14]

In Vivo Acute Toxicity Assessment

This protocol provides a general framework for assessing the acute toxicity and determining the Maximum Tolerated Dose (MTD) of a test compound in mice.

Materials:

  • Healthy, age- and weight-matched mice

  • Test compound (e.g., this compound or a pan-BET inhibitor) formulated in a suitable vehicle

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Animal balance

  • Calipers for tumor measurement (if applicable)

  • Blood collection supplies

  • Tissue collection and fixation supplies (e.g., formalin)

Procedure:

  • Acclimate animals to the housing conditions for at least one week before the study.

  • Divide the mice into groups, including a vehicle control group and several dose-escalation groups for the test compound.

  • Administer the test compound or vehicle to the respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a defined frequency and duration.

  • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

  • At the end of the study period, or if severe toxicity is observed, euthanize the animals.

  • Collect blood samples for complete blood count (CBC) to assess hematological parameters, including platelet, red blood cell, and neutrophil counts.

  • Perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related tissue damage.

  • The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, significant changes in blood parameters, or severe clinical signs).[15]

Western Blot Analysis of NF-κB Signaling

This protocol is used to assess the effect of this compound on the NF-κB signaling pathway by measuring the levels of key proteins like phospho-p65 and IκBα.

Materials:

  • Cell lysates from cells treated with or without this compound and/or an inflammatory stimulus (e.g., TNF-α)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Quantify the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein levels, normalizing to a loading control like β-actin.[3][16][17][18]

qRT-PCR Analysis of Gene Expression

This protocol is used to measure the effect of pan-BET inhibitors on the mRNA expression of target genes like c-MYC, or the effect of this compound on inflammatory genes like IL-6 and TNF-α.

Materials:

  • RNA isolated from cells or tissues treated with the test compounds

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for the target gene (e.g., c-MYC, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Set up the qPCR reactions containing the cDNA, qPCR master mix, and gene-specific primers.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[19][20][21][22][23]

Mandatory Visualization

Signaling Pathways

BET_Inhibitor_Signaling cluster_pan_bet Pan-BET Inhibitor Action (e.g., JQ1) cluster_this compound This compound Action Pan-BETi Pan-BETi BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4) Pan-BETi->BET Proteins (BRD2/3/4) Inhibits Super-Enhancers Super-Enhancers BET Proteins (BRD2/3/4)->Super-Enhancers Binds to c-MYC Gene c-MYC Gene Super-Enhancers->c-MYC Gene Activates Oncogenic Transcription Oncogenic Transcription c-MYC Gene->Oncogenic Transcription Drives Cell Proliferation Cell Proliferation Oncogenic Transcription->Cell Proliferation Promotes This compound This compound BRD4-BD1 BRD4-BD1 This compound->BRD4-BD1 Selectively Inhibits NF-kB (p65) NF-kB (p65) BRD4-BD1->NF-kB (p65) Co-activates Inflammatory Genes (IL-6, TNF-a) Inflammatory Genes (IL-6, TNF-a) NF-kB (p65)->Inflammatory Genes (IL-6, TNF-a) Activates Transcription of Inflammation Inflammation Inflammatory Genes (IL-6, TNF-a)->Inflammation Promotes

Caption: Contrasting signaling pathways of pan-BET inhibitors and this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture (Cancer or Inflammatory Cells) Compound_Treatment Compound Treatment (this compound vs. Pan-BETi) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot, qRT-PCR) Compound_Treatment->Signaling_Assay GI50_Determination Determine GI50 Viability_Assay->GI50_Determination Mechanism_Elucidation Elucidate Mechanism Signaling_Assay->Mechanism_Elucidation Animal_Model Animal Model (Xenograft or Inflammation) Dosing Dosing (this compound vs. Pan-BETi) Animal_Model->Dosing Efficacy_Monitoring Efficacy Monitoring (Tumor size, Inflammatory markers) Dosing->Efficacy_Monitoring Toxicity_Monitoring Toxicity Monitoring (Body weight, CBC) Dosing->Toxicity_Monitoring Therapeutic_Index Assess Therapeutic Index Efficacy_Monitoring->Therapeutic_Index Toxicity_Monitoring->Therapeutic_Index

Caption: General experimental workflow for comparing BET inhibitors.

Conclusion

The available preclinical data suggests that this compound, as a selective BRD4-BD1 inhibitor, may offer a wider therapeutic index compared to pan-BET inhibitors. Its potent anti-inflammatory efficacy, coupled with a potentially more favorable toxicity profile due to its selectivity, makes it a promising candidate for further investigation. Pan-BET inhibitors, while effective in downregulating key oncogenes like c-MYC, are often hampered by on-target toxicities that may be mitigated by domain-selective inhibitors. The direct comparison of MTD and efficacy in relevant disease models will be crucial in definitively establishing the therapeutic advantage of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on selective BET inhibition.

References

ZL0590: A Novel Allosteric Modulator of BRD4 with Potent Anti-Inflammatory Activity - A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents for a range of diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of ZL0590, a novel, potent, and selective allosteric inhibitor of the first bromodomain of BRD4 (BRD4 BD1), against other notable epigenetic modulators, particularly the well-characterized BET inhibitors JQ1 and OTX015. This comparison is supported by available experimental data to highlight the unique potential of this compound in clinical development.

Executive Summary

This compound distinguishes itself from the majority of BET inhibitors through its unique allosteric mechanism of action. Unlike competitive inhibitors such as JQ1 and OTX015 that target the conserved acetyl-lysine binding pocket, this compound binds to a distinct site on BRD4 BD1.[1][2][3] This novel binding mode confers high selectivity for BRD4 BD1 and translates into potent anti-inflammatory effects, as demonstrated in both in vitro and in vivo models. This guide will delve into the comparative efficacy, selectivity, and mechanism of this compound, presenting the supporting data in a clear and accessible format for research and development professionals.

Comparative Analysis of In Vitro Potency and Selectivity

The potency and selectivity of this compound have been primarily assessed using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which measure the binding affinity of the inhibitor to the target bromodomain.

InhibitorTargetIC50 (nM)Selectivity NotesReference
This compound BRD4 BD1 90 ~10-fold selective over BRD4 BD2, BRD2 BD1, and BRD2 BD2 [1][4]
BRD4 BD2>900[1]
BRD2 BD1>900[1]
BRD2 BD2>900[1]
JQ1BRD4 BD177Pan-BET inhibitor[5][6]
BRD4 BD233[5][6]
OTX015BRD2, BRD3, BRD4SubmicromolarPan-BET inhibitor[7][8]

Table 1: Comparative In Vitro Potency and Selectivity of BET Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, JQ1, and OTX015 against various BET bromodomains. Data is compiled from multiple sources and assay conditions may vary.

In cellular assays, this compound has demonstrated potent inhibition of inflammatory gene expression in human small airway epithelial cells (hSAECs) stimulated with the viral mimic poly(I:C).

InhibitorTarget GeneIC50 (µM)Cell LineReference
This compound CIG5 0.20 hSAECs [1][4]
IL-6 0.37 hSAECs [1][4]

Table 2: Cellular Activity of this compound in an Inflammatory Model. This table shows the IC50 values for this compound in inhibiting the expression of key inflammatory genes.

In Vivo Efficacy: Murine Model of Airway Inflammation

The anti-inflammatory potential of this compound has been evaluated in a murine model of poly(I:C)-induced acute airway inflammation. Oral administration of this compound demonstrated significant efficacy in reducing airway inflammation.[1]

CompoundDoseRoute of AdministrationKey FindingsReference
This compound 10 mg/kg Oral (p.o.) Significantly blocked poly(I:C)-induced acute airway inflammation. [1]
JQ150 mg/kgIntraperitoneal (i.p.)Reduced tumor growth in a xenograft model.[5]

Table 3: In Vivo Efficacy of this compound in a Murine Model of Airway Inflammation. This table summarizes the effective dose and route of administration of this compound in a preclinical inflammation model and provides a contextual comparison with JQ1's in vivo application in a different disease model.

Pharmacokinetic Profile

While a comprehensive head-to-head comparison of pharmacokinetic parameters is not yet available in the literature, initial studies have provided some insights into the disposition of this compound. The oral bioavailability of an earlier analog was noted to be low, and this compound was developed through optimization of the pharmacokinetic profile.[1] Further detailed studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and compare them to other BET inhibitors.

ParameterThis compoundJQ1OTX015
CmaxData not availableData not availableData not available
TmaxData not availableData not availableData not available
AUCData not availableData not availableData not available
BioavailabilityOrally active in mice[1]Data not availableOrally bioavailable

Table 4: Comparative Pharmacokinetic Parameters. This table highlights the current gaps in publicly available, directly comparable pharmacokinetic data for this compound, JQ1, and OTX015.

Mechanism of Action: A Unique Allosteric Inhibition

The key differentiator for this compound is its allosteric mechanism of inhibition. X-ray crystallography studies have revealed that this compound binds to a novel pocket on BRD4 BD1, distinct from the canonical acetyl-lysine binding site targeted by inhibitors like JQ1.[1][3] This allosteric binding induces a conformational change that likely prevents the proper recognition of acetylated histones and other interacting proteins, thereby disrupting downstream signaling.

Allosteric_vs_Orthosteric_Inhibition cluster_0 Orthosteric Inhibition (e.g., JQ1) cluster_1 Allosteric Inhibition (this compound) BRD4_BD1_JQ1 BRD4 BD1 Ac_Lys_Pocket_JQ1 Acetyl-Lysine Pocket Ac_Lys_Pocket_JQ1->BRD4_BD1_JQ1 JQ1 JQ1 JQ1->Ac_Lys_Pocket_JQ1 Binds to Ac_Histone_JQ1 Acetylated Histone Ac_Histone_JQ1->Ac_Lys_Pocket_JQ1 Binding Blocked BRD4_BD1_this compound BRD4 BD1 Ac_Lys_Pocket_this compound Acetyl-Lysine Pocket BRD4_BD1_this compound->Ac_Lys_Pocket_this compound Conformational Change Allosteric_Site Allosteric Site Allosteric_Site->BRD4_BD1_this compound This compound This compound This compound->Allosteric_Site Binds to Ac_Histone_this compound Acetylated Histone Ac_Histone_this compound->Ac_Lys_Pocket_this compound Binding Inhibited

Figure 1: Allosteric vs. Orthosteric Inhibition of BRD4 BD1. This diagram illustrates the different binding mechanisms of JQ1 and this compound.

Signaling Pathway: BRD4 in Inflammation

BRD4 plays a critical role in inflammatory gene expression by interacting with acetylated histones and transcription factors, most notably NF-κB.[9][10] Upon inflammatory stimuli, NF-κB translocates to the nucleus and recruits co-activators, including BRD4, to the promoters of pro-inflammatory genes, leading to their transcription. By inhibiting BRD4, this compound disrupts this cascade, leading to a reduction in the expression of inflammatory cytokines and chemokines.

BRD4_NFkB_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., poly(I:C)) TLR3 TLR3 Inflammatory_Stimuli->TLR3 IKK IKK Activation TLR3->IKK IkB IkB Degradation IKK->IkB NFkB NF-kB Translocation to Nucleus IkB->NFkB BRD4 BRD4 Recruitment NFkB->BRD4 Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6) BRD4->Gene_Expression This compound This compound This compound->BRD4 Allosteric Inhibition

Figure 2: Simplified BRD4-NFκB Inflammatory Signaling Pathway. This diagram shows the role of BRD4 in mediating inflammatory gene expression and the point of intervention for this compound.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity (IC50) of inhibitors to bromodomains.

  • Reagents:

    • Recombinant human bromodomain protein (e.g., BRD4 BD1) fused to a tag (e.g., GST).

    • A biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac).

    • Europium-labeled anti-tag antibody (Donor).

    • Streptavidin-conjugated fluorophore (Acceptor).

    • Assay buffer.

    • Test compound (e.g., this compound) at various concentrations.

  • Procedure:

    • Add assay buffer, bromodomain protein, and biotinylated histone peptide to a microplate.

    • Add the test compound at serially diluted concentrations.

    • Incubate to allow for binding equilibrium.

    • Add the Europium-labeled antibody and Streptavidin-conjugated acceptor.

    • Incubate to allow for antibody and streptavidin binding.

    • Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at donor and acceptor wavelengths).

  • Data Analysis:

    • Calculate the ratio of acceptor to donor emission.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

TR_FRET_Workflow Start Start Mix_Reagents Mix Bromodomain, Histone Peptide, & Inhibitor Start->Mix_Reagents Incubate_1 Incubate for Binding Equilibrium Mix_Reagents->Incubate_1 Add_Detection Add Donor & Acceptor Fluorophores Incubate_1->Add_Detection Incubate_2 Incubate for Detection Binding Add_Detection->Incubate_2 Read_Plate Measure TR-FRET Signal Incubate_2->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Figure 3: Experimental Workflow for TR-FRET Assay. This diagram outlines the key steps in performing a TR-FRET assay to determine inhibitor potency.

Murine Model of Poly(I:C)-Induced Acute Airway Inflammation

This in vivo model is used to assess the anti-inflammatory efficacy of compounds.

  • Animals:

    • C57BL/6 mice.

  • Procedure:

    • Administer the test compound (e.g., this compound, 10 mg/kg) or vehicle orally (p.o.).

    • After a specified time (e.g., 1 hour), challenge the mice with an intranasal administration of poly(I:C) (a TLR3 agonist that mimics viral infection) or saline.[11]

    • After a set period (e.g., 24 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • Perform cell counts (e.g., neutrophils, macrophages) in the BALF.

    • Measure cytokine and chemokine levels (e.g., IL-6, MCP-1) in the BALF using ELISA or multiplex assays.

    • Analyze gene expression of inflammatory markers in lung tissue using RT-qPCR.

    • Perform histological analysis of lung tissue sections to assess inflammation.

Conclusion and Future Directions

This compound represents a significant advancement in the field of epigenetic modulators due to its novel allosteric mechanism of action and its potent anti-inflammatory effects. Its selectivity for BRD4 BD1, conferred by its unique binding site, may offer a superior therapeutic window compared to pan-BET inhibitors, potentially reducing off-target effects. The preclinical data in a relevant model of airway inflammation are promising and support its further development for inflammatory diseases.

Future research should focus on a comprehensive characterization of this compound's pharmacokinetic and pharmacodynamic properties and a direct, side-by-side comparison with other clinical-stage BET inhibitors in various preclinical models. Elucidating the full selectivity profile of this compound across the entire bromodomain family will be crucial for predicting its safety and efficacy in clinical settings. The unique allosteric mechanism of this compound opens new avenues for the design of next-generation, highly selective epigenetic drugs.

References

Safety Operating Guide

Safe Disposal and Handling of ZL0590: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for ZL0590 is publicly available. This guide is based on general safety protocols for handling novel research compounds. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1][2]

This compound is identified as a potent and orally active BRD4 BD1-selective inhibitor, primarily used in research on inflammatory diseases.[3][4][5] Due to the absence of a specific SDS, it is crucial to handle this compound with the utmost care, assuming it to be hazardous.[1][2]

Immediate Safety and Handling Protocols

Prior to handling this compound, a thorough risk assessment should be conducted by qualified personnel.[1] The following are general procedures for safely handling novel chemical compounds:

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to prevent inhalation of any powders or vapors.[6]

  • For weighing, use a powder-coated balance enclosure to minimize the generation of aerosols.[6]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or neoprene gloves; double-gloving is recommended.[6]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes or airborne particles.[6]

  • Body Protection: A fully fastened laboratory coat is mandatory to protect skin and clothing.[6]

  • Respiratory Protection: If handling outside of a fume hood is unavoidable, an N95 or higher-rated respirator should be used.[6]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of soap and water.[1][6] Seek medical advice if irritation occurs.[1]

  • Eye Contact: Cautiously rinse eyes with water for several minutes. If present, remove contact lenses if it is easy to do so.[1]

  • Inhalation: Move the individual to fresh air. If they feel unwell, contact a poison center or a doctor.[1]

  • Spills: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1] Avoid generating dust. Carefully sweep or scoop the spilled solid material into a labeled and sealed container for disposal.[1]

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C23H27F3N4O4S[4]
Molecular Weight 512.55 g/mol [4]
IC50 (BRD4 BD1) 90 nM[3]
IC50 (CIG5 in hSAECs) 220 nM[3]
IC50 (IL-6 in hSAECs) 370 nM[3]
Storage (Solid) -20°C for the long term (months to years) or 0-4°C for the short term (days to weeks). Keep dry and dark.[4]
Storage (Solution) -80°C for up to 6 months; -20°C for up to 1 month.[3]

Experimental Protocols

Weighing and Solution Preparation:

  • Don all required PPE before entering the designated handling area.[6]

  • Ensure the chemical fume hood or balance enclosure is functioning correctly.[6]

  • Perform all weighing operations within a certified chemical fume hood or a powder-coated balance enclosure.[6]

  • Use appropriate weighing paper or a tared container and handle the compound with a dedicated spatula.[6]

  • Close the primary container immediately after dispensing.[6]

  • To solubilize, slowly add the solvent to the weighed compound to avoid splashing.[6]

  • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[6]

  • Clearly label the resulting solution with the compound ID, concentration, solvent, and date.[6]

Proper Disposal Procedures for this compound

All waste containing this compound must be treated as hazardous chemical waste.[1]

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Segregate solid and liquid waste into separate, compatible containers.[1]

Step 2: Waste Collection

  • Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, and paper towels, in a clearly labeled, sealed container.[1][6]

  • Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.[1][6] Do not dispose of this compound solutions down the drain.[1]

Step 3: Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: (R)-1-(4-((2-(morpholinomethyl)pyrrolidin-1-yl)sulfonyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea.[4][7] Chemical abbreviations are not acceptable.[7]

Step 4: Storage of Waste

  • Store waste containers in a designated and secure satellite accumulation area.

  • Ensure waste containers are kept closed except when adding waste.[7]

Step 5: Disposal

  • All waste must be disposed of through your institution's hazardous waste management program.[1]

  • Contact your EHS department to schedule a pickup for the hazardous waste.[8]

Diagrams

G cluster_prep Preparation & Handling cluster_waste Waste Management Risk Assessment Risk Assessment Acquire PPE Acquire PPE Risk Assessment->Acquire PPE Prepare Fume Hood Prepare Fume Hood Acquire PPE->Prepare Fume Hood Handle Compound Handle Compound Prepare Fume Hood->Handle Compound Segregate Waste Segregate Waste Handle Compound->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Securely Store Securely Label Container->Store Securely EHS Pickup EHS Pickup Store Securely->EHS Pickup

Workflow for handling and disposing of novel compounds.

G Identify Waste Identify Waste Is it Hazardous? Is it Hazardous? Identify Waste->Is it Hazardous? Non-Hazardous Disposal Non-Hazardous Disposal Is it Hazardous?->Non-Hazardous Disposal No Hazardous Waste Protocol Hazardous Waste Protocol Is it Hazardous?->Hazardous Waste Protocol Yes Unknown Unknown Is it Hazardous?->Unknown Unsure Consult EHS Consult EHS Consult EHS->Hazardous Waste Protocol Unknown->Consult EHS

Logical flow for the proper disposal of chemical waste.

References

Personal protective equipment for handling ZL0590

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of ZL0590, a potent and selective BRD4 BD1 inhibitor used in preclinical research. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or aerosols of this compound solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Impervious laboratory coat or clothingProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A suitable respirator may be required for handling large quantities or when generating dust or aerosols.Minimizes the risk of inhaling the compound, especially in powder form.

Operational Plan: Safe Handling Workflow

Proper handling of this compound is critical from receipt to disposal. The following workflow outlines the key steps to be followed.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Ensure availability of all required PPE A->B C Verify functionality of safety equipment (fume hood, eye wash station, safety shower) B->C D Work in a well-ventilated area, preferably a chemical fume hood C->D Proceed to Handling E Don appropriate PPE D->E F Carefully weigh and prepare solutions E->F G Avoid inhalation of dust and contact with skin and eyes F->G H Decontaminate work surfaces with an appropriate solvent (e.g., alcohol) G->H Proceed to Cleanup I Dispose of contaminated materials and waste this compound in accordance with local regulations H->I J Remove and dispose of gloves properly I->J K Wash hands thoroughly J->K

Workflow for the safe handling of this compound.

Experimental Protocols: Spill and Exposure Management

Immediate and appropriate action is crucial in the event of a spill or personnel exposure.

Spill Response:

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains and water courses.

  • Absorption: For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.

  • Cleanup: Carefully collect the absorbed material and any contaminated surfaces. Decontaminate the area by scrubbing with alcohol.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Seek prompt medical attention.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.
Inhalation Relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, unused product, and cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in designated, clearly labeled, and sealed containers.

  • Disposal Route: Dispose of the hazardous waste through a licensed contractor, adhering to all local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash.

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